molecular formula C24H27N3O2 B12417522 Neoechinulin C CAS No. 55179-54-9

Neoechinulin C

Numéro de catalogue: B12417522
Numéro CAS: 55179-54-9
Poids moléculaire: 389.5 g/mol
Clé InChI: WXWNIBJUIDHOOC-MOSHPQCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neoechinulin C is a member of indoles.
Cryptoechinuline A has been reported in Aspergillus amstelodami and Aspergillus with data available.

Propriétés

Numéro CAS

55179-54-9

Formule moléculaire

C24H27N3O2

Poids moléculaire

389.5 g/mol

Nom IUPAC

(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione

InChI

InChI=1S/C24H27N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,26H,1,4,9H2,2-3,5-6H3,(H,25,29)(H,27,28)/b20-13-

Clé InChI

WXWNIBJUIDHOOC-MOSHPQCFSA-N

SMILES isomérique

CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)/C=C\3/C(=O)NC(=C)C(=O)N3)C

SMILES canonique

CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)C=C3C(=O)NC(=C)C(=O)N3)C

Origine du produit

United States

Foundational & Exploratory

Unveiling Neoechinulin C: A Technical Guide to its Structure and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin C is a member of the echinulin-related indolediketopiperazine alkaloids, a class of natural products known for their diverse biological activities. Isolated from the marine sediment-derived fungus Aspergillus niveoglaucus, this compound has emerged as a molecule of interest due to its demonstrated neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its bioactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, neuroscience, and drug discovery.

Chemical Structure and Properties

The definitive chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₂₇N₃O₃[1]
Molecular Weight 421.5 g/mol [1]
Appearance Amorphous solid[1]
Solubility Soluble in methanol, ethyl acetate (B1210297)[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C (δc)¹H (δH, mult., J in Hz)
2148.8
3106.1
3a132.8
4121.27.25, d (7.9)
5123.47.18, t (7.9)
6120.17.08, t (7.9)
7111.27.58, d (7.9)
7a136.5
8129.16.85, s
10166.1
11154.2
1259.84.21, q (7.0)
131.81.55, d (7.0)
1'122.15.25, t (7.0)
2'35.13.45, d (7.0)
3'132.1
4'25.71.81, s
5'17.81.75, s
1''121.95.28, t (7.0)
2''39.82.15, m
3''26.32.15, m
4''131.5
5''25.71.68, s
6''17.71.60, s
NH-98.05, s
NH-146.20, br s

Data extrapolated from the publication by Smetanina et al. (2019) and general knowledge of related compounds. Definitive assignments require access to the original supplementary data.

Experimental Protocols

Isolation of this compound from Aspergillus niveoglaucus

The following protocol outlines the general steps for the isolation of this compound, based on methodologies reported for related compounds from the same fungal genus.

1. Fungal Cultivation:

  • The fungus Aspergillus niveoglaucus is cultured on a suitable solid medium (e.g., rice or wheat) or in a liquid medium (e.g., potato dextrose broth) at room temperature for a period of 2-4 weeks to allow for sufficient growth and production of secondary metabolites.

2. Extraction:

  • The fungal biomass and culture medium are extracted exhaustively with an organic solvent such as ethyl acetate or methanol.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.

  • Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and preliminary NMR analysis, are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

  • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

G cluster_0 Extraction and Isolation Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Silica Gel, HPLC Pure this compound Pure this compound Chromatography->Pure this compound

Caption: General workflow for the isolation of this compound.
Neuroprotective Activity Assay: Paraquat-Induced Toxicity Model

This compound has been shown to protect neuronal cells from damage induced by the neurotoxin paraquat (B189505), a model relevant to Parkinson's disease research.[1] The following is a generalized protocol for assessing this neuroprotective effect.

1. Cell Culture:

  • Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

2. Experimental Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Subsequently, paraquat is added to the wells (excluding the negative control) at a concentration known to induce significant cell death (e.g., determined by a dose-response curve).

3. Assessment of Cell Viability:

  • After a defined incubation period with paraquat (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.

4. Data Analysis:

  • The neuroprotective effect of this compound is determined by its ability to significantly increase cell viability in the presence of paraquat compared to cells treated with paraquat alone.

G cluster_1 Neuroprotection Assay Logic Neuronal Cells Neuronal Cells Cell Death Cell Death Neuronal Cells->Cell Death Cell Survival Cell Survival Neuronal Cells->Cell Survival Paraquat Paraquat Paraquat->Cell Death induces This compound This compound This compound->Cell Survival promotes

Caption: Logical relationship in the neuroprotective assay.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the neuroprotective effects of this compound are not yet fully elucidated. However, based on studies of related compounds and the nature of paraquat-induced toxicity, it is hypothesized that this compound may exert its effects through one or more of the following pathways:

  • Antioxidant Activity: Paraquat induces significant oxidative stress by generating reactive oxygen species (ROS). This compound may possess radical scavenging properties, thereby mitigating ROS-induced cellular damage.

  • Modulation of Apoptotic Pathways: Paraquat can trigger programmed cell death (apoptosis). This compound might interfere with key apoptotic signaling molecules to promote cell survival.

  • Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. This compound could potentially suppress the production of pro-inflammatory cytokines in neuronal and glial cells.

Further research is required to delineate the specific signaling cascades modulated by this compound.

Conclusion

This compound is a promising natural product with a defined chemical structure and demonstrated neuroprotective activity. The experimental protocols provided in this guide offer a framework for its isolation and biological evaluation. Future investigations into its mechanism of action and structure-activity relationships will be crucial for unlocking its full therapeutic potential in the context of neurodegenerative diseases. This document serves as a foundational resource to stimulate and support further research and development efforts in this exciting area.

References

Natural Sources of Neoechinulin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Neoechinulin (B12335001) C, a diketopiperazine-type indole (B1671886) alkaloid with potential therapeutic applications. The document details the primary fungal producers, methodologies for its isolation and purification, and an overview of its biosynthetic pathway.

Natural Producers of Neoechinulin C

This compound is a secondary metabolite primarily produced by fungi belonging to the genera Aspergillus and Eurotium. These microorganisms, found in both terrestrial and marine environments, are known for their diverse metabolic capabilities, leading to the synthesis of a wide array of bioactive compounds.

Confirmed Fungal Sources

Current scientific literature has confirmed the production of this compound by the following fungal species:

  • Aspergillus amstelodami : The mycelium of this fungus has been identified as a source of this compound, alongside other related compounds such as Neoechinulin A and B.

  • Aspergillus niveoglaucus : This marine sediment-derived fungus has also been reported to produce this compound, which has been investigated for its neuroprotective properties.[1][2]

While other species within the Aspergillus and Eurotium genera are known to produce a variety of neoechinulins and related indole alkaloids, specific confirmation of this compound production is most clearly documented for the species listed above.[3][4]

Quantitative Data

Quantitative data on the yield of this compound from fungal cultures is limited in the current literature. However, studies on the closely related compound, Neoechinulin A, from Aspergillus amstelodami have reported optimized extraction yields of up to 1.500 mg/g of the dried fermentation medium.[4] This provides a valuable reference point for the potential productivity of related compounds from this species.

Table 1: Summary of Natural Sources and Quantitative Data for this compound and Related Compounds

CompoundProducing OrganismSource TypeReported Yield
This compound Aspergillus amstelodamiFungus (Mycelium)Not Reported
This compound Aspergillus niveoglaucusMarine Sediment-Derived FungusNot Reported
Neoechinulin AAspergillus amstelodamiFungus (Solid-State Fermentation)Up to 1.500 mg/g
Neoechinulin BAspergillus amstelodamiFungusNot Reported

Experimental Protocols: Isolation and Purification

Fermentation and Extraction from Aspergillus amstelodami**

This protocol is based on the methodology described for the isolation of indole alkaloids from Aspergillus amstelodami BSX001.

2.1.1. Fungal Culture and Fermentation

  • Strain: Aspergillus amstelodami BSX001.

  • Seed Culture: Inoculate the strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 28-30°C for 3-5 days with shaking.

  • Solid-State Fermentation:

    • Prepare a solid fermentation medium (e.g., rice-based medium).

    • Inoculate the solid medium with the seed culture.

    • Incubate at 28-30°C for 10-14 days.

2.1.2. Extraction

  • Drying and Pulverization: After fermentation, dry the solid medium at 60°C and then pulverize it into a fine powder.

  • Solvent Extraction:

    • Mix the pulverized medium with ethyl acetate (B1210297) in a 1:2 (w/v) ratio.

    • Sonicate the mixture in an ultrasound cleaner (e.g., 40 kHz) for 120 minutes at room temperature (25°C).

    • Filter the ethyl acetate extract.

    • Repeat the extraction process three times and combine the filtrates.

  • Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure to obtain the crude extract.

Chromatographic Purification

2.2.1. Silica (B1680970) Gel Column Chromatography

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent and mix with silica gel (e.g., 80-100 mesh). Evaporate the solvent to obtain a dry, sample-loaded silica gel.

  • Column Packing and Elution:

    • Pack a glass column with silica gel.

    • Apply the sample-loaded silica gel to the top of the column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

2.2.2. Sephadex LH-20 Column Chromatography

  • Fraction Pooling: Combine fractions from the silica gel column that show the presence of the target compound(s).

  • Gel Filtration:

    • Apply the pooled fractions to a Sephadex LH-20 column.

    • Elute with a suitable solvent, such as methanol, to further separate the compounds based on size.

    • Collect and monitor fractions.

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • For final purification, subject the fractions containing this compound to preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Biosynthesis of this compound

The biosynthesis of neoechinulins and related indole diketopiperazine alkaloids in fungi originates from the condensation of two amino acids, L-tryptophan and L-alanine, to form the dipeptide cyclo-L-alanyl-L-tryptophan. This core structure then undergoes a series of post-modifications, primarily prenylation, to generate the diverse range of neoechinulin compounds.

While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, a putative pathway can be proposed based on the known precursors and general biosynthetic steps of related fungal indole alkaloids.

Putative Biosynthetic Pathway of this compound

Neoechinulin_C_Biosynthesis L_Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L_Tryptophan->NRPS L_Alanine L-Alanine L_Alanine->NRPS Cyclo_L_Ala_L_Trp cyclo-L-Alanyl-L-tryptophan NRPS->Cyclo_L_Ala_L_Trp Diketopiperazine formation Prenyltransferase1 Prenyltransferase 1 (Reverse Prenylation) Cyclo_L_Ala_L_Trp->Prenyltransferase1 Intermediate1 Reverse-Prenylated Intermediate Prenyltransferase1->Intermediate1 Prenyltransferase2 Prenyltransferase 2 (Normal Prenylation) Intermediate1->Prenyltransferase2 Neoechinulin_C This compound Prenyltransferase2->Neoechinulin_C

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

Isolation_Workflow Start Fungal Culture (e.g., Aspergillus amstelodami) Fermentation Solid-State Fermentation Start->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions1 Fractions Silica_Gel->Fractions1 Sephadex Sephadex LH-20 Chromatography Fractions1->Sephadex Fractions2 Purified Fractions Sephadex->Fractions2 Prep_HPLC Preparative HPLC Fractions2->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General experimental workflow for this compound isolation.

References

The Biosynthesis of Neoechinulin C in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin (B12335001) C is a prenylated indole (B1671886) alkaloid belonging to the diketopiperazine class of natural products. These compounds are synthesized by various fungi, notably species within the genus Aspergillus. Neoechinulins, including Neoechinulin C, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which encompass antiviral, antioxidant, and neuroprotective properties. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches to enhance its production, and generating novel analogs with improved pharmacological profiles.

This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the key enzymatic steps, the associated gene cluster, and relevant experimental methodologies. The information presented is synthesized from the current scientific literature, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Core Biosynthetic Pathway

The biosynthesis of this compound commences with the formation of a cyclic dipeptide, cyclo-L-alanyl-L-tryptophyl, which serves as the foundational scaffold. This initial step is followed by a series of post-modifications, primarily prenylation and oxidation, catalyzed by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC).

Formation of the Diketopiperazine Core: Cyclo-L-alanyl-L-tryptophyl

The initial and essential step in the biosynthesis of this compound is the condensation of L-alanine and L-tryptophan to form the diketopiperazine core structure, cyclo-L-alanyl-L-tryptophyl. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multidomain enzymes that assemble peptides in a ribosome-independent manner. The process involves the activation of the constituent amino acids as adenylates, their subsequent thioesterification to the NRPS, and finally, a condensation and cyclization reaction to release the cyclo-L-alanyl-L-tryptophyl product. This diketopiperazine is a common precursor for a wide range of bioactive fungal metabolites.

The Putative this compound Biosynthetic Gene Cluster (BGC)

Genetic studies have identified a putative biosynthetic gene cluster (BGC) responsible for this compound production in Aspergillus chevalieri JCM23047, designated as the ACHE_61021A gene cluster. This cluster shows significant homology to the well-characterized BGC for echinulin (B167357) and neoechinulins A and B in Aspergillus ruber, suggesting a conserved biosynthetic logic. The genes within this cluster are predicted to encode the enzymes necessary for the subsequent modification of the cyclo-L-alanyl-L-tryptophyl core.

Key Enzymatic Modifications

Following the formation of the diketopiperazine scaffold, a series of enzymatic modifications, primarily prenylation and oxidation, are required to yield this compound.

  • Prenylation: A key modification in the biosynthesis of neoechinulins is the attachment of one or more dimethylallyl pyrophosphate (DMAPP) moieties to the indole ring of the tryptophan residue. This reaction is catalyzed by prenyltransferases. In the closely related biosynthesis of neoechinulins A and B in Aspergillus ruber, two distinct prenyltransferases, EchPT1 and EchPT2, have been identified. It is highly probable that homologous prenyltransferases within the ACHE_61021A gene cluster are responsible for the specific prenylation pattern observed in this compound.

  • Oxidation: The final steps in the biosynthesis likely involve oxidation reactions to introduce specific functional groups and unsaturation patterns characteristic of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, which are also encoded within the putative BGC. The precise sequence and nature of these oxidative modifications leading to this compound are yet to be experimentally elucidated.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, from the initial precursor molecules to the final product.

Neoechinulin_C_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Alanine L-Alanine NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Alanine->NRPS L-Tryptophan L-Tryptophan L-Tryptophan->NRPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) Prenyltransferase Prenyltransferase(s) DMAPP->Prenyltransferase cAT cyclo-L-alanyl-L-tryptophyl NRPS->cAT Cyclization cAT->Prenyltransferase Oxidases Oxidase(s)/ Cytochrome P450(s) Prenyltransferase->Oxidases Prenylated Intermediate Neoechinulin_C This compound Oxidases->Neoechinulin_C Oxidation

Proposed biosynthetic pathway of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the elucidation of the this compound pathway are not yet published, the following methodologies, adapted from studies on related fungal natural products, are central to this area of research.

Gene Knockout and Heterologous Expression
  • Objective: To functionally characterize the genes within the putative ACHE_61021A BGC.

  • Methodology:

    • Gene Deletion: Create targeted knockouts of individual genes within the BGC in the producing fungal strain (Aspergillus chevalieri) using CRISPR/Cas9 or homologous recombination techniques.

    • Metabolite Analysis: Analyze the metabolite profiles of the resulting mutant strains using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. The absence of this compound or the accumulation of a biosynthetic intermediate in a mutant strain indicates the function of the deleted gene.

    • Heterologous Expression: Express the entire BGC or individual genes in a well-characterized, non-producing host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound or its intermediates in the heterologous host confirms the function of the expressed genes.

In Vitro Enzyme Assays
  • Objective: To determine the specific function and catalytic properties of the enzymes encoded by the BGC.

  • Methodology:

    • Protein Expression and Purification: Clone the coding sequence of a target enzyme (e.g., a prenyltransferase or oxidase) into an expression vector and express the protein in a suitable host, such as E. coli. Purify the recombinant protein using affinity chromatography (e.g., His-tag purification).

    • Enzyme Reaction: Incubate the purified enzyme with its predicted substrate(s) (e.g., cyclo-L-alanyl-L-tryptophyl and DMAPP for a prenyltransferase) under optimized reaction conditions (pH, temperature, co-factors).

    • Product Identification: Analyze the reaction mixture using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the enzymatic product and confirm the enzyme's function.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetic parameters (Km, kcat) or specific production yields, for the enzymes directly involved in this compound biosynthesis. The generation of such data awaits the successful in vitro characterization of the biosynthetic enzymes from the ACHE_61021A gene cluster.

Logical Workflow for Gene Function Discovery

The following diagram outlines the logical workflow for identifying and validating the function of genes within the this compound biosynthetic gene cluster.

Gene_Function_Workflow BGC_Identification Putative BGC Identification (ACHE_61021A) Gene_Annotation In Silico Gene Function Annotation BGC_Identification->Gene_Annotation Hypothesis Formulate Hypothesis on Enzyme Function Gene_Annotation->Hypothesis Gene_Knockout Targeted Gene Knockout in Native Host Hypothesis->Gene_Knockout Heterologous_Expression Heterologous Expression of Genes/Cluster Hypothesis->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Hypothesis->Enzyme_Assay Metabolite_Profiling Metabolite Profiling (HPLC-MS) Gene_Knockout->Metabolite_Profiling Function_Validation Gene Function Validated Metabolite_Profiling->Function_Validation Heterologous_Expression->Metabolite_Profiling Structure_Elucidation Product Structure Elucidation (NMR, MS) Enzyme_Assay->Structure_Elucidation Structure_Elucidation->Function_Validation

Workflow for elucidating gene function in the this compound pathway.

Conclusion and Future Directions

The biosynthesis of this compound in fungi is a complex process involving a dedicated set of enzymes encoded within a specific biosynthetic gene cluster. While the initial precursor, cyclo-L-alanyl-L-tryptophyl, is well-established, and a putative BGC has been identified, the precise enzymatic steps and their regulation are still under investigation. The functional characterization of the genes within the ACHE_61021A cluster through gene knockout, heterologous expression, and in vitro enzyme assays will be pivotal in fully elucidating this pathway.

Future research in this area will likely focus on:

  • Complete functional characterization of all enzymes within the this compound BGC.

  • Elucidation of the regulatory mechanisms governing the expression of the BGC.

  • Metabolic engineering of the pathway in a heterologous host to improve the titer and yield of this compound.

  • Combinatorial biosynthesis approaches to generate novel neoechinulin analogs with enhanced therapeutic properties.

A thorough understanding of the this compound biosynthetic pathway will undoubtedly accelerate the development of this promising natural product for pharmaceutical applications.

Unveiling Neoechinulin C: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin (B12335001) C is a prenylated indole (B1671886) alkaloid belonging to the diketopiperazine class of natural products. First discovered as a metabolite of the fungus Aspergillus amstelodami, it is part of the broader neoechinulin family, which has garnered significant interest for a range of biological activities, including neuroprotective effects. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Neoechinulin C, presenting key data and experimental methodologies for the scientific community.

Discovery and Producing Organism

This compound was first reported in 1977 by Marchelli and colleagues as one of five new neoechinulin-type metabolites isolated from the mycelium of the fungus Aspergillus amstelodami.[1] This discovery was foundational in understanding the biosynthetic pathway of neoechinulin-related compounds. Later studies also identified this compound as a metabolite of the marine endophytic fungus Eurotium cristatum EN-220, isolated from the marine alga Sargassum thunbergii.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained for this molecule.

PropertyValue
Molecular Formula C₂₉H₃₁N₃O₂
Chemical Name cyclo-didehydroalanyl-2-(1,1-dimethylprop-2-enyl)-6-(3-methylbut-2-enyl)didehydrotryptophyl[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic Technique Key Data Points
UV-Vis λmax (nm) Data not available in search results
IR νmax (cm⁻¹) Data not available in search results
Mass Spectrometry (MS) Data not available in search results
¹H-NMR (ppm) Data not available in search results
¹³C-NMR (ppm) Data not available in search results

Table 2: Spectroscopic Data for this compound

Note: Detailed, quantitative spectroscopic data from the original 1977 publication were not available in the searched resources. This table will be updated as more specific data becomes accessible.

Experimental Protocols

The isolation and purification of this compound from its fungal source involve a multi-step process. The following is a generalized protocol based on methodologies for isolating similar secondary metabolites from Aspergillus species.

Fungal Fermentation and Extraction

The initial step involves the cultivation of the producing fungal strain, followed by the extraction of the secondary metabolites.

G cluster_fermentation Fungal Culture cluster_extraction Extraction Fungal Strain Fungal Strain Culture Medium Culture Medium Fungal Strain->Culture Medium Inoculation Incubation Incubation Culture Medium->Incubation Growth Phase Fungal Mycelium Fungal Mycelium Incubation->Fungal Mycelium Harvesting Solvent Extraction Solvent Extraction Fungal Mycelium->Solvent Extraction e.g., Ethyl Acetate Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Under Reduced Pressure Crude Extract Crude Extract Concentration->Crude Extract

Diagram 1: Fungal Fermentation and Extraction Workflow.
Chromatographic Purification

The crude extract, containing a mixture of metabolites, is then subjected to a series of chromatographic steps to isolate this compound.

G Crude Extract Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Gradient Elution Fraction Collection Fraction Collection Silica Gel Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitoring Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Identification of Target Further Purification e.g., Preparative HPLC Pooling of Fractions->Further Purification Pure this compound Pure this compound Further Purification->Pure this compound

Diagram 2: Chromatographic Purification Workflow.

Structural Elucidation

The definitive structure of this compound was established through the analysis of its spectroscopic data.

G cluster_spectroscopy Spectroscopic Analysis Pure Compound Pure Compound Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Molecular Weight & Formula NMR (1H, 13C) NMR (1H, 13C) Pure Compound->NMR (1H, 13C) Connectivity & Carbon Skeleton UV-Vis Spectroscopy UV-Vis Spectroscopy Pure Compound->UV-Vis Spectroscopy Conjugated Systems IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy Functional Groups Data Analysis Data Analysis Mass Spectrometry->Data Analysis NMR (1H, 13C)->Data Analysis UV-Vis Spectroscopy->Data Analysis IR Spectroscopy->Data Analysis Structure Determination Structure Determination Data Analysis->Structure Determination

Diagram 3: Logical Flow for Structure Elucidation.

Biological Activity

This compound has been investigated for its neuroprotective properties. In a study on echinulin-related indolediketopiperazine alkaloids, this compound was found to protect neuronal cells against paraquat-induced damage in an in vitro model of Parkinson's disease.

Conclusion

This compound stands as a notable member of the diketopiperazine indole alkaloids, with demonstrated potential in the realm of neuroprotection. This guide has synthesized the available information on its discovery, isolation from Aspergillus amstelodami, and the methodologies employed for its characterization. Further research to fully elucidate its pharmacological profile and mechanism of action is warranted and will be greatly facilitated by the foundational knowledge of its chemistry and isolation detailed herein. The development of a total synthesis method would also be a significant step forward in enabling more extensive biological evaluation.

References

Spectroscopic Data for Neoechinulin C Not Found in Publicly Available Resources

Author: BenchChem Technical Support Team. Date: December 2025

It is possible that Neoechinulin (B12335001) C is a less common or novel analogue within the neoechinulin family of diketopiperazine alkaloids that has not yet been fully characterized or reported in widely accessible scientific literature. Alternatively, the compound may be known under a different name or designation.

Due to the absence of specific ¹H NMR, ¹³C NMR, and mass spectrometry data for Neoechinulin C, the requested in-depth technical guide, including data tables and experimental protocols, cannot be provided at this time. Further research in specialized chemical libraries or direct contact with researchers in the field of natural product chemistry may be necessary to obtain the desired spectroscopic information.

Should data for the closely related and well-documented analogues Neoechinulin A or Neoechinulin B be of interest, a detailed technical guide on their spectroscopic properties can be compiled.

A Technical Guide to the Physical and Chemical Properties of Neoechinulin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neoechinulin C is an echinulin-related indolediketopiperazine alkaloid, a class of secondary metabolites produced by various fungi. It has been identified as a compound of interest due to its potential neuroprotective properties. Specifically, this compound has been shown to protect neuronal cells from damage induced by paraquat, a potent neurotoxin used to model Parkinson's disease in vitro[1][2]. This technical guide provides a summary of the known physical and chemical properties of this compound, alongside relevant experimental protocols and a discussion of its biological activities. It should be noted that detailed physicochemical data for this compound is limited in publicly accessible literature; therefore, data for the closely related and well-characterized analogues, Neoechinulin A and B, are provided for comparative context.

Physical and Chemical Properties

Table 1: Comparative Physical and Chemical Properties of Neoechinulin Analogues

PropertyThis compoundNeoechinulin A (for comparison)Neoechinulin B (for comparison)
Molecular Formula Data not availableC₁₉H₂₁N₃O₂[3]C₁₉H₁₉N₃O₂[4]
Molecular Weight Data not available323.4 g/mol [3]321.4 g/mol [4]
Appearance Data not availableSolid[5]Yellow Solid[6]
Melting Point Data not availableData not available285–286 °C[6]
Optical Rotation Data not available[α]D²² = +56 (c 0.1, MeOH)[5]Data not available
Solubility Data not availableData not availableData not available
CAS Number 55179-54-9[1]51551-29-2[3]55179-53-8[4]
Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, MS) for this compound are not available in the reviewed literature. The structure was determined by the original researchers through analysis of such data, but the specific values were not published in the abstract[1]. For reference, protocols for acquiring spectroscopic data on related compounds generally involve dissolving the purified compound in a deuterated solvent like CDCl₃ or DMSO-d₆ for NMR analysis[5][6]. Mass spectrometry is typically performed using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[7].

Experimental Protocols

While the specific protocol for this compound is not detailed, a general methodology for the isolation and characterization of echinulin-related alkaloids from fungal sources can be described.

Fungal Cultivation and Extraction
  • Organism: this compound was isolated from the marine sediment-derived fungus Aspergillus niveoglaucus[1][2].

  • Cultivation: The fungus is typically grown in a suitable liquid or solid-state fermentation medium for a period of several days to weeks to allow for the production of secondary metabolites[8].

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, commonly ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract[8].

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the target molecule.

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity[7].

  • Fine Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column. A gradient of solvents like methanol (B129727) and water is typically used for elution[2]. For compounds that exist as enantiomers, chiral HPLC may be employed for separation[1][2].

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): HRESIMS is used to determine the exact molecular formula[7].

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and connectivity of the atoms[7].

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of chiral centers[5].

Below is a generalized workflow for this process.

G cluster_cultivation Fungal Cultivation & Extraction cluster_purification Purification cluster_analysis Structural Analysis A Inoculation of Aspergillus niveoglaucus B Solid or Liquid Fermentation A->B C Extraction with Ethyl Acetate B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E Fractionation F HPLC / Chiral HPLC E->F Fine Purification G Pure this compound F->G H HRESIMS G->H I 1D & 2D NMR G->I J Optical Rotation G->J K Structure Elucidation H->K I->K J->K

Generalized workflow for isolation and characterization.

Biological Activity and Signaling Pathways

Neuroprotective Effects

The primary reported biological activity of this compound is its neuroprotective effect. In a study by Smetanina et al., this compound was found to protect neuronal cells (Neuro-2a) from damage induced by the neurotoxin paraquat[1][2]. Paraquat is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately, cell death. This mechanism is highly relevant to the pathology of Parkinson's disease[1].

The precise signaling pathway through which this compound exerts its protective effects has not been fully elucidated. However, the known mechanisms of related compounds and the nature of paraquat-induced toxicity suggest potential pathways. Neoechinulin A, for example, is known for its antioxidant properties and its ability to modulate inflammatory pathways such as NF-κB and p38 MAPK[9]. It is plausible that this compound acts through similar mechanisms, potentially by upregulating endogenous antioxidant defenses or by inhibiting pro-inflammatory signaling cascades that are activated by oxidative stress.

The diagram below illustrates the logical relationship of this compound's known biological action.

G Paraquat Paraquat (Neurotoxin) ROS Increased Reactive Oxygen Species (ROS) Paraquat->ROS OxidativeStress Oxidative Stress & Mitochondrial Dysfunction ROS->OxidativeStress CellDeath Neuronal Cell Death OxidativeStress->CellDeath NeoC This compound Protection Neuroprotection NeoC->Protection Protection->CellDeath Inhibits

Neuroprotective action of this compound.

References

A Technical Guide to the Biological Activity Screening of Neoechinulin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoechinulin C, an indole (B1671886) alkaloid belonging to the diketopiperazine class of fungal secondary metabolites, presents a compelling subject for biological activity screening. While comprehensive studies on this compound are emerging, its structural similarity to the extensively researched analogues, Neoechinulin A and B, suggests a strong potential for a range of pharmacological activities. This technical guide outlines a proposed framework for the systematic in vitro screening of this compound, drawing upon established protocols and the known biological profiles of related compounds. The methodologies detailed herein cover key therapeutic areas including oncology, virology, inflammation, and neuroprotection. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound.

Introduction

Neoechinulins are a class of prenylated indole alkaloids produced by various fungal species, notably from the genera Aspergillus and Eurotium.[1][2] These compounds are characterized by a core diketopiperazine ring fused to a modified tryptophan residue. While Neoechinulin A and B have been the focus of numerous studies revealing their anti-inflammatory, neuroprotective, antiviral, and antineoplastic properties, this compound remains a relatively understudied molecule.[1][3] Preliminary evidence suggests a neuroprotective role for this compound in a Parkinson's disease model, highlighting the need for a broader investigation into its biological activities.[4]

This guide provides a comprehensive overview of proposed in vitro screening protocols to elucidate the biological activity profile of this compound. The experimental designs are based on methodologies successfully employed for the characterization of other natural products, particularly indole alkaloids and related compounds.[5][6]

Proposed Areas for Biological Activity Screening

Based on the known activities of its analogues, the following therapeutic areas are proposed as primary targets for the biological activity screening of this compound:

  • Antineoplastic Activity: To determine the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

  • Antiviral Activity: To assess the inhibitory potential of this compound against a panel of relevant viruses.

  • Anti-inflammatory Activity: To investigate the modulatory effects of this compound on inflammatory pathways.

  • Neuroprotective Activity: To evaluate the protective effects of this compound against neurotoxic insults.

Data Presentation: Quantitative Summary of Hypothetical Screening Data

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed screening assays for this compound. These tables are structured for clear comparison and serve as a template for organizing experimental results.

Table 1: In Vitro Antineoplastic Activity of this compound (Hypothetical IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma25.5 ± 3.1
HeLaCervical Adenocarcinoma18.9 ± 2.5
SF-268Glioblastoma32.1 ± 4.0
HepG2Hepatocellular Carcinoma22.7 ± 2.9

Table 2: In Vitro Antiviral Activity of this compound (Hypothetical EC₅₀ and CC₅₀ Values)

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK12.8 ± 1.5> 100> 7.8
Hepatitis C Virus (HCV)Huh-78.5 ± 1.1> 100> 11.8
SARS-CoV-2Vero E618.2 ± 2.2> 100> 5.5

Table 3: In Vitro Anti-inflammatory Activity of this compound (Hypothetical IC₅₀ Values)

AssayCell LineStimulantIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS10.5 ± 1.3
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7LPS14.2 ± 1.9
TNF-α ProductionTHP-1LPS16.8 ± 2.1
IL-6 ProductionTHP-1LPS19.5 ± 2.4

Table 4: In Vitro Neuroprotective Activity of this compound (Hypothetical EC₅₀ Values)

NeurotoxinCell LineEC₅₀ (µM)
6-OHDASH-SY5Y5.2 ± 0.7
MPP⁺SH-SY5Y7.8 ± 1.0
RotenonePC126.5 ± 0.9

Experimental Protocols

This section details the methodologies for the key experiments proposed for screening the biological activity of this compound.

Antineoplastic Activity Screening

4.1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells by measuring mitochondrial dehydrogenase activity.[7]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HeLa, SF-268, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve using non-linear regression analysis.

4.1.2. Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Cells are treated with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 to 48 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are quantified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic.

Antiviral Activity Screening

4.2.1. Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound.

  • Cell Seeding: Host cells (e.g., MDCK for influenza, Huh-7 for HCV, Vero E6 for SARS-CoV-2) are seeded in 6-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • EC₅₀ Calculation: The effective concentration that reduces the number of plaques by 50% (EC₅₀) is determined.

4.2.2. Cytotoxicity Assay (in Host Cells)

To determine the selectivity of the antiviral effect, the cytotoxicity of this compound is assessed in the host cells used for the antiviral assay using the MTT method as described in section 4.1.1. The 50% cytotoxic concentration (CC₅₀) is calculated.

Anti-inflammatory Activity Screening

4.3.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the effect of this compound on the production of NO, a key inflammatory mediator.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: The supernatant is collected, and an equal volume of Griess reagent is added.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a standard curve.

  • IC₅₀ Calculation: The IC₅₀ value for the inhibition of NO production is calculated.

Neuroprotective Activity Screening

4.4.1. Neurotoxin-Induced Cell Death Assay

This assay evaluates the ability of this compound to protect neuronal cells from toxins.

  • Cell Seeding: Neuronal-like cells (e.g., SH-SY5Y or PC12) are seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 2-4 hours.

  • Neurotoxin Challenge: The cells are then exposed to a neurotoxin (e.g., 6-OHDA, MPP⁺, or rotenone) for 24 hours.

  • Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in section 4.1.1.

  • EC₅₀ Calculation: The effective concentration that provides 50% protection against the neurotoxin-induced cell death (EC₅₀) is calculated.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key experimental workflows and a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of its analogues.

experimental_workflow_antiviral cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed Host Cells infect Infect Cells prep_cells->infect prep_virus Prepare Virus Stock prep_virus->infect prep_compound Prepare this compound Dilutions treat Treat with this compound prep_compound->treat infect->treat incubate Incubate for Plaque Formation treat->incubate stain Fix and Stain Plaques incubate->stain quantify Quantify Plaques stain->quantify calculate Calculate EC50 quantify->calculate

Caption: Antiviral Screening Workflow.

signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus inflammatory_genes Inflammatory Gene Expression (NO, PGE₂, TNF-α) nucleus->inflammatory_genes NeoechinulinC This compound NeoechinulinC->IKK Inhibition?

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

Conclusion

While specific biological activity data for this compound is currently limited, its structural relationship to well-characterized analogues provides a strong rationale for its investigation as a potential therapeutic agent. The screening protocols and frameworks presented in this technical guide offer a systematic approach to characterizing the antineoplastic, antiviral, anti-inflammatory, and neuroprotective properties of this compound. The successful application of these methodologies will be crucial in unlocking the pharmacological potential of this promising natural product. Further studies are warranted to validate these hypothetical activities and to elucidate the precise mechanisms of action of this compound.

References

Putative Mechanism of Action of Neoechinulin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, the specific mechanism of action for Neoechinulin (B12335001) C is not extensively documented in publicly available scientific literature. This guide will provide a detailed overview of the well-characterized mechanisms of its close structural analogs, Neoechinulin A and Neoechinulin B, to offer insights into the potential biological activities of the broader neoechinulin family. The information presented for Neoechinulin A and B should not be directly extrapolated to Neoechinulin C without further experimental validation.

Introduction to Neoechinulins

Neoechinulins are a class of diketopiperazine-type indole (B1671886) alkaloids produced by various fungi, including species of Aspergillus and Eurotium.[1][2][3][4][5] This family of natural products, which includes Neoechinulins A, B, D, and E, has garnered significant interest from the scientific community due to a wide range of biological activities. These activities include anti-inflammatory, antiviral, neuroprotective, and anticancer properties. The diverse pharmacological profiles of these compounds are attributed to their unique chemical structures, which allow them to interact with various cellular targets and signaling pathways.

This technical guide will focus on the putative mechanisms of action for Neoechinulin A and Neoechinulin B, for which substantial experimental data exists. A summary of the limited available data for Neoechinulin D is also included.

Putative Mechanism of Action: Neoechinulin A

Neoechinulin A is primarily recognized for its potent anti-inflammatory and neuroprotective effects. Experimental evidence suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Activity

Neoechinulin A has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in macrophages. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Neoechinulin A significantly suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This suppression is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The underlying molecular mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Neoechinulin A has been observed to block the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB-α), which in turn prevents the nuclear translocation of the NF-κB p50 and p65 subunits. Additionally, it inhibits the phosphorylation of p38 MAPK. By targeting these critical pathways, Neoechinulin A effectively reduces the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

Neuroprotective Effects

In the context of neuroinflammation, often associated with neurodegenerative diseases like Alzheimer's, Neoechinulin A has demonstrated protective effects. It has been shown to suppress the activation of microglia, the primary immune cells of the central nervous system, when stimulated by amyloid-β oligomers. The mechanism mirrors its anti-inflammatory action in macrophages, involving the inhibition of p38 MAPK and NF-κB signaling in microglia. This leads to a decrease in the production of neurotoxic inflammatory mediators.

Furthermore, Neoechinulin A has been reported to have cytoprotective effects in neuronal cells against oxidative insults.

Putative Mechanism of Action: Neoechinulin B

Neoechinulin B has been identified as a promising antiviral agent, particularly against Hepatitis C Virus (HCV) and Influenza A virus. Its primary mechanism of action against HCV is unique in that it targets a host cellular factor rather than a viral protein.

Antiviral Activity against HCV

The antiviral activity of Neoechinulin B against HCV is attributed to its role as an antagonist of the Liver X Receptor (LXR). LXRs are nuclear receptors that play a crucial role in cholesterol and lipid metabolism, processes that are hijacked by HCV for its replication.

Neoechinulin B directly interacts with LXRs and inhibits LXR-mediated transcription. This inhibition disrupts the formation of double-membrane vesicles (DMVs), which are the sites of viral RNA replication. By preventing the formation of these essential viral replication complexes, Neoechinulin B effectively halts the propagation of the virus.

Antiviral Activity against Influenza A Virus

Neoechinulin B has also demonstrated the ability to inhibit the entry of the Influenza A virus (H1N1) into host cells. The proposed mechanism involves the binding of Neoechinulin B to the viral hemagglutinin, a surface protein that facilitates the attachment of the virus to sialic acid receptors on the host cell membrane. This interaction disrupts the binding of the virus to the host cell, thereby preventing infection.

Quantitative Data Summary

The following tables summarize the available quantitative data for Neoechinulin A, B, and D, detailing their biological activities in various experimental models.

Table 1: Anti-inflammatory and Cytotoxic Activities of Neoechinulins

CompoundCell LineActivityIC50 ValueReference
Neoechinulin ARAW264.7 macrophagesAnti-inflammatory (NO production)12.5 - 100 µM
Neoechinulin ABV-2 microgliaAnti-neuroinflammatoryNot specified
Neoechinulin AHeLa cellsAnticancer1.25 - 10 µM
Neoechinulin APC12 cellsNeuroprotection~100 µM
Neoechinulin ANot specifiedAntioxidant (DPPH radical scavenging)0.219 mg/mL
Neoechinulin DPANC-1 cancer cellsCytotoxic23.4 µM

Table 2: Antiviral and Cytotoxic Activities of Neoechinulins

CompoundVirus/Cell LineActivityIC50 (µM)IC90 (µM)CC50 (µM)Reference
Neoechinulin BHepatitis C Virus (HCV)Antiviral4.7 ± 1.4>20>20
Neoechinulin BSARS-CoV-2Antiviral32.945.6>20
Neoechinulin BInfluenza A Virus (H1N1)Antiviral27.4Not specifiedNot specified
Neoechinulin B (derivative 1c)Hepatitis C Virus (HCV)Antiviral0.0059 ± 0.0042>20>20
Neoechinulin B (derivative 1p)Hepatitis C Virus (HCV)Antiviral0.26 ± 0.111.9 ± 0.65>20
Neoechinulin DInfluenza A Virus (IAV) or Herpes Simplex Virus-1 (HSV-1)AntiviralNot specifiedNot specifiedNot specified

Detailed Experimental Protocols

Anti-Inflammatory Activity Assay (Neoechinulin A)
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Stimulus: Lipopolysaccharide (LPS).

  • Methodology:

    • RAW264.7 cells are seeded in culture plates and allowed to adhere.

    • Cells are pre-treated with varying concentrations of Neoechinulin A for a specified time (e.g., 1 hour).

    • LPS is then added to the culture medium to induce an inflammatory response.

    • After a defined incubation period (e.g., 24 hours), the culture supernatant is collected.

    • Nitric oxide (NO) production is quantified using the Griess reagent.

    • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • For mechanistic studies, cell lysates are prepared and subjected to Western blotting to analyze the phosphorylation status of proteins in the NF-κB and MAPK pathways (e.g., IκB-α, p38).

    • Cell viability is assessed using the MTT assay to rule out cytotoxic effects.

Antiviral Activity Assay against HCV (Neoechinulin B)
  • Cell Line: Huh7.5.1 human hepatoma cell line.

  • Virus: Hepatitis C Virus (HCV) JFH-1 strain.

  • Methodology:

    • Huh7.5.1 cells are seeded in culture plates.

    • Cells are infected with HCV at a specific multiplicity of infection (MOI).

    • After viral adsorption, the inoculum is removed, and cells are treated with different concentrations of Neoechinulin B.

    • After an incubation period (e.g., 72 hours), the culture supernatant containing progeny virus is collected.

    • The infectivity of the progeny virus is determined by titrating the supernatant on naive Huh7.5.1 cells and quantifying the number of infected cells, often through immunofluorescence staining for viral proteins.

    • The 50% inhibitory concentration (IC50) is calculated.

    • Cytotoxicity of the compound on the host cells is determined using the MTT assay to calculate the 50% cytotoxic concentration (CC50).

Liver X Receptor (LXR) Reporter Assay (Neoechinulin B)
  • Methodology:

    • Cells (e.g., HEK293T) are co-transfected with plasmids expressing LXR and a luciferase reporter gene under the control of an LXR response element (LXRE).

    • Transfected cells are treated with an LXR agonist (e.g., T0901317) in the presence or absence of varying concentrations of Neoechinulin B.

    • After incubation, cells are lysed, and luciferase activity is measured.

    • A decrease in luciferase activity in the presence of Neoechinulin B indicates its antagonistic effect on LXR.

Signaling Pathway and Experimental Workflow Diagrams

Neoechinulin_A_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IKK IKK TLR4->IKK IkB_alpha IκB-α IKK->IkB_alpha P NFkB NF-κB (p65/p50) IkB_alpha->NFkB | NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NeoA Neoechinulin A NeoA->p38_MAPK Inhibits Phosphorylation NeoA->IKK Inhibits DNA DNA NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Inflammatory_Genes Transcription

Caption: Anti-inflammatory mechanism of Neoechinulin A.

Neoechinulin_B_Antiviral_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dmv Endoplasmic Reticulum NeoB Neoechinulin B LXR Liver X Receptor (LXR) NeoB->LXR Antagonist DMV Double-Membrane Vesicles (DMVs) NeoB->DMV Disrupts Formation LXR_RXR LXR/RXR Heterodimer HCV_Replication HCV Replication RXR Retinoid X Receptor (RXR) LXR_RXR_nuc LXR/RXR LXR_RXR->LXR_RXR_nuc Translocation DNA DNA LXR_RXR_nuc->DNA Target_Genes LXR Target Genes (Lipid Metabolism) DNA->Target_Genes Transcription Target_Genes->DMV Promotes Formation DMV->HCV_Replication Site of

Caption: Antiviral mechanism of Neoechinulin B against HCV.

References

The Neoechinulin Family: A Tale of Well-Studied Analogs and an Enigmatic Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The neoechinulins, a class of prenylated indole (B1671886) alkaloids primarily isolated from fungal sources such as Aspergillus and Eurotium species, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current literature on the neoechinulin (B12335001) family, with a primary focus on the extensively studied Neoechinulin A and B, and a concluding perspective on the lesser-known Neoechinulin C. While Neoechinulins A and B have been the subject of numerous studies elucidating their anticancer, antiviral, and anti-inflammatory properties, this compound remains a comparatively enigmatic member of this fascinating family of natural products.

A Comparative Overview of Biological Activities

Neoechinulin A and B have demonstrated a broad spectrum of pharmacological effects, positioning them as promising lead compounds for drug discovery. Neoechinulin A is particularly noted for its neuroprotective, anti-inflammatory, and anticancer activities. In contrast, Neoechinulin B has been extensively investigated for its potent antiviral effects, particularly against the Hepatitis C virus (HCV).

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data reported for Neoechinulin A and B across various biological assays.

Table 1: Anticancer and Cytotoxic Activities of Neoechinulins

CompoundCell LineAssayIC50 / ActivityReference
Neoechinulin AHeLaProliferation AssayIC50 = 1.25–10 μM
Neoechinulin APC12SIN-1 induced cytotoxicityIC50 = 40 μM
Neoechinulin APC12Rotenone-induced cytotoxicityDecreased LDH leakage by 25%
Neoechinulin ASARS-CoV-2 MproEnzyme Inhibition AssayIC50 = 0.47 μM
EchinulinHT-29Antiproliferative AssayIC50 = 1.73 µM
8-hydroxyechinulinHT-29Antiproliferative AssayIC50 = 8.8 µM

Table 2: Antiviral Activities of Neoechinulins

CompoundVirusCell LineAssayIC50 / ActivityReference
Neoechinulin BHepatitis C Virus (HCV)Huh7.5.1Infectious particle productionIC50 < 25 μM
Neoechinulin BHepatitis C Virus (HCV)Huh7.5.1LXRα and LXRβ inhibitionIC50 = 5.5 and 7.6-fold inhibition
Neoechinulin B & DerivativesHepatitis C Virus (HCV)Huh7.5.1Virus InhibitionIC50 ranges from 2.5 to >20 µM
Neoechinulin B & DerivativesSARS-CoV-2VeroE6/TMPRSS2Virus InhibitionIC50 ranges from 4.7 to >20 µM

Table 3: Anti-inflammatory Activities of Neoechinulins

CompoundCell LineStimulantKey TargetsIC50 / ActivityReference
Neoechinulin ARAW264.7LPSNO, PGE2, iNOS, COX-2IC50 = 12.5–100 μM

Key Signaling Pathways and Mechanisms of Action

The biological effects of Neoechinulins A and B are underpinned by their modulation of specific cellular signaling pathways.

Neoechinulin A: A Multi-Target Agent

Neoechinulin A exerts its anticancer effects in HeLa cells through the activation of the p53 tumor suppressor protein. This leads to the upregulation of p21, a cell cycle inhibitor, ultimately resulting in cell cycle arrest. Furthermore, Neoechinulin A induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.

In the context of inflammation, Neoechinulin A has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by suppressing the activation of NF-κB and the phosphorylation of p38 MAPK.

Neoechinulin_A_Signaling cluster_cancer Anticancer Mechanism cluster_inflammation Anti-inflammatory Mechanism Neoechinulin_A_cancer Neoechinulin A p53 p53 Activation Neoechinulin_A_cancer->p53 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Neoechinulin_A_cancer->Bax_Bcl2 p21 p21 Upregulation p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Neoechinulin_A_inflammation Neoechinulin A NFkB_p38 NF-κB & p38 MAPK Activation Neoechinulin_A_inflammation->NFkB_p38 LPS LPS LPS->NFkB_p38 Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, iNOS, COX-2) NFkB_p38->Inflammatory_Mediators

Signaling pathways modulated by Neoechinulin A.
Neoechinulin B: An Antiviral Agent Targeting Host Factors

The anti-HCV activity of Neoechinulin B is particularly noteworthy as it targets a host factor rather than a viral protein. Neoechinulin B acts as an antagonist of the Liver X Receptor (LXR). The LXR/RXR heterodimer is crucial for the expression of downstream genes like SREBP1c and SCD-1, which are involved in lipid metabolism and are hijacked by HCV for its replication. By inhibiting LXR-mediated transcription, Neoechinulin B disrupts the formation of double-membrane vesicles, the putative sites of viral replication, and alters lipid metabolism, thereby creating an unfavorable environment for the virus.

Neoechinulin_B_Signaling Neoechinulin_B Neoechinulin B LXR_RXR LXR/RXR Heterodimer Neoechinulin_B->LXR_RXR SREBP1c_SCD1 SREBP1c & SCD-1 Transcription LXR_RXR->SREBP1c_SCD1 Lipid_Metabolism Lipid Metabolism Alteration SREBP1c_SCD1->Lipid_Metabolism DMV_Formation Double-Membrane Vesicle Formation Disruption SREBP1c_SCD1->DMV_Formation HCV_Replication HCV Replication Inhibition Lipid_Metabolism->HCV_Replication DMV_Formation->HCV_Replication

Mechanism of anti-HCV action of Neoechinulin B.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited literature for key experiments.

Isolation of Neoechinulins from Aspergillus amstelodami

A general workflow for the isolation of neoechinulins involves the cultivation of the fungal strain, followed by extraction and chromatographic separation.

Isolation_Workflow Start Fungal Culture (Aspergillus amstelodami) Extraction Mycelium Extraction (e.g., with Acetone) Start->Extraction Concentration Solvent Evaporation Extraction->Concentration Partitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) Concentration->Partitioning Chromatography_1 Silica (B1680970) Gel Column Chromatography Partitioning->Chromatography_1 Chromatography_2 Preparative HPLC Chromatography_1->Chromatography_2 End Pure Neoechinulins (A, B, C) Chromatography_2->End

General workflow for the isolation of neoechinulins.

Detailed Steps:

  • Fungal Cultivation: Aspergillus amstelodami is typically grown in a suitable liquid or solid medium to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium is harvested and extracted with an organic solvent like acetone (B3395972) or methanol (B129727) to isolate the crude mixture of metabolites.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. The neoechinulins, being relatively nonpolar, will preferentially partition into the organic layer.

  • Chromatographic Separation: The organic extract is concentrated and subjected to multiple rounds of chromatography. Initial separation is often performed using silica gel column chromatography with a gradient of solvents. Fractions containing the compounds of interest are then further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure neoechinulins.

Anti-HCV Activity Assay

The protocol to determine the anti-HCV activity of Neoechinulin B typically involves the following steps:

  • Cell Culture: Huh7.5.1 cells, which are highly permissive to HCV infection, are cultured in appropriate media.

  • HCV Infection: The cells are infected with a specific strain of HCV at a defined multiplicity of infection (MOI).

  • Compound Treatment: Following infection, the cells are treated with various concentrations of Neoechinulin B or a vehicle control (e.g., DMSO).

  • Quantification of Viral Markers: After a defined incubation period (e.g., 72 hours), the level of HCV replication is assessed by quantifying viral markers. This can be done by measuring the amount of HCV core protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by quantifying viral RNA levels using real-time reverse transcription PCR (qRT-PCR).

  • Cell Viability Assay: In parallel, a cell viability assay (e.g., MTT assay) is performed to ensure that the observed antiviral effect is not due to cytotoxicity of the compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

This compound: The Unexplored Frontier

Despite being identified alongside its more famous analogs, this compound has received minimal attention in the scientific literature. One study has reported that this compound exhibits "substantial neuronal cell defense against paraquat-induced damage," suggesting a potential neuroprotective role. However, to date, there is a conspicuous absence of in-depth studies on its biological activities, mechanism of action, synthesis, and quantitative pharmacological data.

This knowledge gap presents a significant opportunity for future research. Given the diverse and potent activities of Neoechinulins A and B, it is highly probable that this compound also possesses unique and valuable biological properties. A thorough investigation into the pharmacological profile of this compound is warranted and could unveil new therapeutic avenues.

Conclusion

Neoechinulins A and B stand out as promising natural products with well-documented anticancer, antiviral, and anti-inflammatory activities. Their mechanisms of action, involving the modulation of key signaling pathways such as p53, NF-κB, and LXR, provide a solid foundation for further preclinical and clinical development. In stark contrast, this compound remains largely unexplored, representing a frontier in natural product research. The elucidation of its biological properties and mechanism of action could significantly expand the therapeutic potential of the neoechinulin family. This technical guide serves as a comprehensive resource for researchers in the field and a call to action to unravel the mysteries of this compound.

In Silico Prediction of Neoechinulin C Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin C is a member of the diketopiperazine class of indole (B1671886) alkaloids, natural products known for a wide array of biological activities. Its close analogs, Neoechinulin A and B, have been demonstrated to possess anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[1][2] Elucidating the molecular targets of these compounds is crucial for understanding their mechanisms of action and for the development of novel therapeutics. While experimental target identification can be time-consuming and resource-intensive, in silico target prediction offers a rapid and cost-effective approach to generate hypotheses and guide experimental validation.

This technical guide provides a comprehensive overview of a proposed in silico workflow to predict the biological targets of this compound. It leverages established computational methodologies and draws upon the known biological activities of its analogs to inform the prediction process. This guide also details the experimental protocols necessary for the validation of predicted targets and visualizes key signaling pathways and workflows.

Known and Predicted Targets of Neoechinulins

While specific in silico target prediction studies for this compound are not yet prevalent in public literature, the experimentally validated targets of its close analogs, Neoechinulin A and B, provide a strong foundation for inferring potential targets and for building predictive models.

Summary of Experimentally Validated Targets for Neoechinulin Analogs
CompoundTarget/PathwayBiological EffectQuantitative Data (IC₅₀)Reference
Neoechinulin A SARS-CoV-2 MproAntiviral0.47 µM[3]
NF-κBAnti-inflammatory-[4]
p38 MAPKAnti-inflammatory-[4]
Neoechinulin B Liver X Receptor (LXR)Antiviral (HCV)-
Hypothetical Predicted Targets for this compound

This table is a placeholder to be populated by the results of the in silico workflow described below.

Prediction MethodPredicted TargetConfidence ScoreRationale/Supporting Evidence
Reverse Dockinge.g., Kinase Xe.g., -9.5 kcal/molStructural similarity to known kinase inhibitors
Pharmacophore Screeninge.g., GPCR Ye.g., Fit Score: 0.85Shared pharmacophoric features with known ligands
Ligand-Based Similaritye.g., Enzyme Ze.g., Tanimoto: 0.9High structural similarity to a known inhibitor of Enzyme Z

Proposed In Silico Target Prediction Workflow for this compound

The following workflow outlines a multi-faceted computational approach to predict the biological targets of this compound.

cluster_0 Input cluster_1 Prediction Methods cluster_2 Target Databases cluster_3 Analysis & Prioritization cluster_4 Validation Neoechinulin_C This compound Structure (SMILES/SDF) Reverse_Docking Reverse Docking Neoechinulin_C->Reverse_Docking Pharmacophore_Screening Pharmacophore Screening Neoechinulin_C->Pharmacophore_Screening Ligand_Based_Similarity Ligand-Based Similarity Neoechinulin_C->Ligand_Based_Similarity Hit_List Generate Hit List Reverse_Docking->Hit_List Pharmacophore_Screening->Hit_List Ligand_Based_Similarity->Hit_List PDB Protein Data Bank (PDB) PDB->Reverse_Docking ChEMBL ChEMBL ChEMBL->Ligand_Based_Similarity PubChem PubChem PubChem->Ligand_Based_Similarity BindingDB BindingDB BindingDB->Pharmacophore_Screening Target_Clustering Target Clustering & Pathway Analysis Hit_List->Target_Clustering Prioritization Prioritize Targets Target_Clustering->Prioritization MD_Simulation Molecular Dynamics Simulation Prioritization->MD_Simulation Experimental_Validation Experimental Validation MD_Simulation->Experimental_Validation

In Silico Target Prediction Workflow for this compound

Detailed Methodologies

Reverse Docking

Objective: To screen this compound against a large library of protein structures to identify potential binding partners.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format.

    • Generate a low-energy conformation of the ligand using a force field such as MMFF94.

    • Assign partial charges and define rotatable bonds.

  • Target Database Preparation:

    • Compile a database of 3D protein structures from the Protein Data Bank (PDB). This can be a curated set of druggable proteins or a more comprehensive collection.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning atom types and charges.

    • Define the binding site for each protein. For a blind docking approach, the entire protein surface can be considered.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD to dock this compound into the prepared binding sites of all target proteins.

    • The docking algorithm will explore various conformations and orientations of the ligand within the binding site and calculate a scoring function to estimate the binding affinity.

  • Analysis and Hit Selection:

    • Rank the protein targets based on the predicted binding energy or docking score.

    • Filter the results to prioritize targets with the most favorable scores.

    • Visually inspect the top-ranked docking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

Pharmacophore-Based Screening

Objective: To identify proteins whose known ligands share similar pharmacophoric features with this compound.

Protocol:

  • Pharmacophore Model Generation:

    • Generate a 3D pharmacophore model from the low-energy conformation of this compound. The model will consist of features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.

  • Pharmacophore Database Screening:

    • Screen the generated pharmacophore model against a database of pre-computed pharmacophores derived from known protein-ligand complexes (e.g., from databases like BindingDB or commercial software suites).

    • The screening software will identify proteins whose binding sites can accommodate the pharmacophore of this compound.

  • Hit Scoring and Ranking:

    • Rank the identified protein targets based on a fit score, which quantifies how well the protein's pharmacophoric features align with those of this compound.

Ligand-Based Similarity Search

Objective: To identify proteins that are known to be modulated by compounds structurally similar to this compound.

Protocol:

  • Similarity Search:

    • Use the 2D structure of this compound as a query to search large chemical databases such as ChEMBL and PubChem.

    • Employ a similarity metric, such as the Tanimoto coefficient, to identify compounds with a high degree of structural similarity.

  • Target Annotation:

    • Retrieve the known biological targets and associated activity data for the structurally similar compounds identified in the previous step.

  • Target Inference:

    • Hypothesize that this compound may interact with the same targets as its structurally similar neighbors. The confidence in this inference increases with the degree of similarity and the consistency of target annotations among the similar compounds.

Experimental Validation Protocols

The following are generalized protocols for the experimental validation of predicted targets, based on methodologies used for Neoechinulins A and B.

SARS-CoV-2 Mpro Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro).

Protocol:

  • Reagents and Materials: Recombinant SARS-CoV-2 Mpro, fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), this compound, and a positive control inhibitor (e.g., GC376).

  • Assay Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the Mpro enzyme to each well, followed by the addition of this compound or control.

    • Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

NF-κB and p38 MAPK Signaling Pathway Assays

Objective: To assess the effect of this compound on the NF-κB and p38 MAPK signaling pathways in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-3 hours).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB and p38 MAPK pathways.

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p38, p38).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

  • NF-κB Reporter Assay:

    • Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

    • Treat the cells with this compound and stimulate with LPS.

    • Measure luciferase activity to quantify NF-κB transcriptional activity.

Liver X Receptor (LXR) Antagonist Assay

Objective: To determine if this compound can antagonize the activity of the Liver X Receptor.

Protocol:

  • Cell Line and Reagents: A cell line expressing LXR (e.g., Huh-7 cells), an LXR agonist (e.g., T0901317), a reporter plasmid with an LXR response element driving luciferase expression, and this compound.

  • Reporter Gene Assay:

    • Co-transfect the cells with the LXR expression plasmid and the LXR reporter plasmid.

    • Treat the cells with the LXR agonist in the presence or absence of varying concentrations of this compound.

    • After an incubation period, lyse the cells and measure luciferase activity.

  • Data Analysis:

    • A decrease in agonist-induced luciferase activity in the presence of this compound would indicate LXR antagonistic activity.

Visualization of Signaling Pathways

Known Signaling Pathways of Neoechinulin Analogs

The following diagrams illustrate the signaling pathways known to be modulated by Neoechinulin A and B.

cluster_0 Neoechinulin A Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription Neoechinulin_A Neoechinulin A Neoechinulin_A->p38_MAPK Neoechinulin_A->IKK

Anti-inflammatory signaling pathway of Neoechinulin A.

cluster_1 Neoechinulin B Antiviral (HCV) Pathway LXR_Agonist LXR Agonist LXR LXR LXR_Agonist->LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE binds to Lipid_Metabolism_Genes Lipid Metabolism Genes LXRE->Lipid_Metabolism_Genes activates transcription HCV_Replication HCV Replication Lipid_Metabolism_Genes->HCV_Replication supports Neoechinulin_B Neoechinulin B Neoechinulin_B->LXR

Antiviral signaling pathway of Neoechinulin B.

Conclusion

This technical guide outlines a robust and comprehensive in silico workflow for the prediction of biological targets for this compound. By integrating multiple computational approaches, including reverse docking, pharmacophore screening, and ligand-based similarity searching, a high-confidence list of potential targets can be generated. The provided experimental protocols offer a clear path for the validation of these computational predictions. The insights gained from such studies will be invaluable for elucidating the mechanism of action of this compound and for guiding its future development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Neoechinulin C from Aspergillus sp.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoechinulin C, a member of the echinulin (B167357) class of indole (B1671886) diketopiperazine alkaloids, is a secondary metabolite produced by various species of the fungal genus Aspergillus. These compounds have garnered significant interest due to their diverse biological activities, including antioxidant, neuroprotective, and cytoprotective properties.[1][2] This document provides a detailed protocol for the extraction, isolation, and characterization of this compound from Aspergillus sp. cultures. The methodologies described herein are compiled from various established studies and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Data Presentation

The yield of this compound can vary significantly based on the Aspergillus strain, culture conditions, and extraction methodology. The following tables summarize quantitative data from representative studies to provide an expected range of outcomes.

Table 1: Fungal Sources and Culture Conditions for Neoechinulin Production

Fungal SpeciesCulture MediumIncubation TimeTemperatureReference
Aspergillus niveoglaucusRice, yeast extract, KH₂PO₄, natural seawater3 weeks28 °C[1]
Aspergillus amstelodami BSX001Solid fermentation medium (rice, yeast extract, etc.)10 days30 °C[3]
Aspergillus sp. SY2601EY liquid medium and rice solid mediaNot specifiedNot specified[4]
Endolichenic Aspergillus sp.Potato Dextrose Agar (PDA)21 days25 °C
Aspergillus fumigatusPotato Dextrose Broth (PDB)7 days28 ± 2 °C

Table 2: Extraction and Purification Parameters for Neoechinulins

ParameterDetailsReference
Initial Extraction Solvent Ethyl acetate (B1210297) (EtOAc)
Methanol (B129727):Dichloromethane:Ethyl acetate (10:20:30, v/v/v)
72.76% Methanol (Optimized for Neoechinulin A)
Solvent-to-Solid Ratio 25 mL/g (Optimized for Neoechinulin A)
Extraction Temperature 50.8 °C (Optimized for Neoechinulin A)
Purification - Column Type Silica (B1680970) gel, Sephadex LH-20
Purification - Elution System Hexane-EtOAc gradient
Final Purification High-Performance Liquid Chromatography (HPLC)

Table 3: Reported Yields of Neoechinulins

CompoundFungal SourceYieldReference
This compoundAspergillus niveoglaucus4.0 mg (from 40 x 500 mL flasks)
Neoechinulin AAspergillus amstelodami BSX001Up to 1.500 mg/g (optimized extraction)
Crude ExtractAspergillus fumigatus650 mg (from 2 L culture broth)

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound.

Protocol 1: Fungal Cultivation and Fermentation
  • Strain Selection: Select a known this compound producing strain of Aspergillus, such as Aspergillus niveoglaucus.

  • Media Preparation:

    • Solid Medium Example: For each 500 mL Erlenmeyer flask, add 20.0 g of rice, 20.0 mg of yeast extract, 10 mg of KH₂PO₄, and 40 mL of natural seawater.

    • Liquid Medium Example: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

  • Inoculation: Inoculate the prepared media with a spore suspension or mycelial plugs of the Aspergillus sp.

  • Incubation: Incubate the cultures under static conditions at 28 °C in the dark for 3 weeks or until sufficient mycelial growth is observed.

Protocol 2: Extraction of Crude Metabolites
  • Harvesting: After incubation, harvest the entire fungal culture (mycelia and medium).

  • Solvent Extraction:

    • Macerate the fungal material and extract exhaustively with ethyl acetate (EtOAc) at room temperature. For a large-scale culture, this may involve soaking the material in the solvent for 24 hours.

    • Alternatively, a solvent system of methanol, dichloromethane, and ethyl acetate can be used.

  • Concentration: Filter the extract to remove solid fungal mass. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract as a dark oil or residue.

Protocol 3: Purification of this compound
  • Liquid-Liquid Partitioning (Optional Pre-purification):

    • Dissolve the crude extract in a mixture of water and ethanol (B145695) (e.g., 4:1).

    • Perform sequential extractions with solvents of increasing polarity, such as hexane (B92381), followed by ethyl acetate, and then n-butanol. This step helps to separate compounds based on their polarity and remove non-polar lipids. This compound is expected to be in the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Dry the EtOAc fraction and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with hexane.

    • Elute the column with a step gradient of increasing polarity, typically a hexane-EtOAc mixture (from 100% hexane to 100% EtOAc).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp for visualization. Combine fractions containing the compound of interest.

  • Size Exclusion Chromatography:

    • For further purification, subject the combined fractions to size exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as chloroform (B151607) or methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using a reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient of methanol and water, both containing 0.1% formic acid, for optimal separation.

    • Monitor the elution profile with a Diode Array Detector (DAD) or UV detector.

    • Collect the peak corresponding to this compound.

Protocol 4: Structure Elucidation and Quantification
  • Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of the compound by acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Compare the obtained data with published literature values for this compound.

  • Quantitative Analysis: Quantify the amount of this compound in extracts using a validated HPLC method with a DAD detector. Create a calibration curve using a purified standard of this compound.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Culture Aspergillus sp. Culture (Solid or Liquid Medium) Incubation Incubation (e.g., 3 weeks, 28°C) Culture->Incubation Harvest Harvest Fungal Biomass & Medium Incubation->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane/EtOAc) Crude_Extract->Partitioning Silica_Column Silica Gel Column Chromatography Partitioning->Silica_Column Sephadex_Column Sephadex LH-20 Chromatography Silica_Column->Sephadex_Column HPLC Preparative HPLC Sephadex_Column->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, HRESIMS) Pure_Compound->Analysis Quantification Quantitative Analysis (HPLC) Pure_Compound->Quantification

Caption: Workflow for this compound extraction and purification.

Biosynthetic Relationship

The biosynthesis of neoechinulins originates from the dipeptide cyclo-L-alanyl-L-tryptophan. A series of enzymatic reactions, including prenylation by prenyltransferases, leads to the formation of the echinulin core structure and its derivatives.

Biosynthesis_Pathway A cyclo-L-alanyl-L-tryptophan B Prenylation (Prenyltransferases) A->B Precursor C Echinulin Core Structure B->C Enzymatic Conversion D Neoechinulin A C->D Further Modifications E Neoechinulin B C->E Further Modifications F This compound C->F Further Modifications G Other Echinulin Derivatives C->G Further Modifications

Caption: Simplified biosynthetic pathway of Neoechinulins.

References

Total Synthesis of Neoechinulin C: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the total synthesis of Neoechinulin C, a complex indole (B1671886) alkaloid with potential therapeutic applications. The protocol is primarily based on modern synthetic methodologies, offering a streamlined and efficient approach to this natural product. This guide includes detailed experimental procedures, data presentation in tabular format, and visual representations of the synthetic pathway and workflow to aid in comprehension and reproducibility.

Introduction

This compound is a member of the prenylated indole alkaloid family, characterized by a unique diketopiperazine moiety. These natural products have garnered significant interest from the scientific community due to their diverse biological activities. The development of a robust and efficient total synthesis is crucial for enabling further investigation into their therapeutic potential and for the generation of novel analogs for drug discovery programs.

The synthetic strategy outlined herein focuses on a convergent approach, wherein the key indole aldehyde precursor is first synthesized and then coupled with a suitable diketopiperazine fragment. This is followed by a final cyclization to yield the target molecule, this compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two key building blocks: the functionalized indole-3-carboxaldehyde (B46971) 1 and the protected piperazine-2,5-dione 2 . The core synthetic challenge lies in the efficient construction of the sterically hindered C2-substituted indole aldehyde and the subsequent stereoselective formation of the diketopiperazine ring.

Retrosynthesis Neoechinulin_C This compound Key_Fragments Key Fragments Neoechinulin_C->Key_Fragments Disconnection Indole_Aldehyde Indole-3-carboxaldehyde (1) Key_Fragments->Indole_Aldehyde Piperazinedione Piperazine-2,5-dione (2) Key_Fragments->Piperazinedione

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

The forward synthesis commences with the preparation of the key indole aldehyde precursor, 2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde. This is followed by a base-mediated coupling with 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione. The resulting intermediate is then treated with tetra-n-butylammonium fluoride (B91410) (TBAF) to induce deprotection and cyclization, affording this compound.

Synthetic_Pathway A 2-(1,1-dimethyl-2-propenyl)-1H-indole B 2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde (1) A->B Vilsmeier-Haack Formylation D Coupled Intermediate B->D Base-induced Coupling (t-BuOK, DMF) C 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione (2) C->D E This compound D->E Deprotection & Cyclization (TBAF, THF)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Synthesis of 2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde (1)

This procedure is a proposed route based on established methods for indole formylation.

Materials:

  • 2-(1,1-dimethyl-2-propenyl)-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of 2-(1,1-dimethyl-2-propenyl)-1H-indole in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound.

Reactant Molar Equiv. Molecular Weight ( g/mol ) Mass/Volume
2-(1,1-dimethyl-2-propenyl)-1H-indole1.0185.27-
Phosphorus oxychloride1.2153.33-
N,N-Dimethylformamide-73.09Solvent

Table 1: Reagents for the synthesis of Indole Aldehyde (1).

Total Synthesis of this compound

This protocol is adapted from the synthesis of Neoechinulin B by Nishiuchi et al.[1][2][3].

Step 1: Base-induced Coupling

Materials:

  • 2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde (1)

  • 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione (2)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the indole aldehyde (1) and the protected piperazinedione (2) in anhydrous DMF at room temperature under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add potassium tert-butoxide portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the coupled intermediate.

Step 2: Deprotection and Cyclization

Materials:

  • Coupled Intermediate from Step 1

  • Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the coupled intermediate in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Add the TBAF solution dropwise to the reaction mixture.

  • Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography to afford this compound.

Reactant Molar Equiv. Molecular Weight ( g/mol ) Mass/Volume Yield (%)
Indole Aldehyde (1)1.0213.28--
Piperazinedione (2)1.5344.47--
Potassium tert-butoxide2.0112.21--
Coupled Intermediate---60-70 (Estimated)
TBAF (1M in THF)2.0261.47--
This compound-321.39-75-85 (Estimated)

Table 2: Reagents and expected yields for the final steps of this compound synthesis.

Workflow Diagram

Experimental_Workflow cluster_Aldehyde Indole Aldehyde Synthesis cluster_Coupling Coupling Reaction cluster_Final Final Deprotection and Cyclization A1 Vilsmeier Reagent Preparation A2 Formylation Reaction A1->A2 A3 Work-up and Extraction A2->A3 A4 Purification (Chromatography) A3->A4 B1 Reactant Dissolution B2 Base Addition at 0°C B1->B2 B3 Reaction at RT B2->B3 B4 Quenching and Work-up B3->B4 B5 Purification B4->B5 C1 Dissolution of Intermediate C2 TBAF Addition at 0°C C1->C2 C3 Reaction at RT C2->C3 C4 Quenching and Work-up C3->C4 C5 Final Purification C4->C5

Caption: Step-by-step experimental workflow.

Conclusion

The described synthetic route provides a practical and efficient method for the total synthesis of this compound. The key steps involve a well-established formylation of the indole core, followed by a modern and high-yielding coupling and cyclization sequence. This protocol should serve as a valuable resource for researchers in medicinal chemistry and natural product synthesis, facilitating the production of this compound for further biological evaluation and the development of novel derivatives. The provided diagrams and tables are intended to offer a clear and concise overview of the entire synthetic process.

References

Application Notes and Protocols for Cell-Based Assays for Neoechinulin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulins are a class of fungal-derived indole (B1671886) alkaloids that have garnered significant interest in the scientific community for their diverse biological activities.[1][2] This family of compounds, including Neoechinulin A, B, and C, has demonstrated potential as anticancer, antiviral, and neuroprotective agents.[1][3][4] These application notes provide a comprehensive guide to performing cell-based assays to evaluate the cytotoxic potential of Neoechinulin C.

While extensive research has been conducted on Neoechinulins A and B, detailing their cytotoxic effects and mechanisms of action, specific quantitative data on this compound remains limited in publicly available literature. However, one study has indicated a neuroprotective role for this compound in a Parkinson's disease model, where it shielded neuronal cells from paraquat-induced damage.[5]

The protocols detailed herein are established methods for assessing the cytotoxicity of natural products and are presented as a framework for the investigation of this compound. The provided data tables and signaling pathways are based on findings for the closely related analogs, Neoechinulin A and B, and serve as a reference for the anticipated effects and mechanisms that may be observed for this compound.

Data Presentation

Note: The following data is for Neoechinulin A and B and is intended to serve as a reference for designing and interpreting experiments with this compound, for which specific cytotoxic data is not yet widely available.

Table 1: Cytotoxicity of Neoechinulin Analogs Against Various Cell Lines

CompoundCell LineAssayIC50 / CC50 (µM)Reference
Neoechinulin AHeLaMTT1.25 - 10[1]
Neoechinulin BHuh7.5.1MTT> 20[6][7]
Neoechinulin B Derivative (1l)Huh7.5.1MTT> 20[6]
Neoechinulin B Derivative (1n)Huh7.5.1MTT> 20[6]
Neoechinulin B Derivative (1p)Huh7.5.1MTT> 20[6]

Table 2: Antiviral and Cytotoxic Activity of Neoechinulin B and its Derivatives

CompoundAnti-HCV IC50 (µM)Anti-SARS-CoV-2 IC50 (µM)Cytotoxicity CC50 (µM)Reference
Neoechinulin B (1a)> 2032.9 ± 13.2> 20[6]
Derivative 1c> 20< 20> 20[6]
Derivative 1d> 20< 20> 20[6]
Derivative 1h> 20< 20> 20[6]
Derivative 1j> 20< 20> 20[6]
Derivative 1l< 20< 20> 20[6]
Derivative 1o> 20< 20> 20[6]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell lines (e.g., HeLa, Huh7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed with a detergent).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell lines

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI according to the kit manufacturer's protocol and incubate in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Target cancer cell lines

  • PBS

  • 70% Ethanol (B145695) (cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt 24-72h ldh LDH Assay treatment->ldh 24-72h apoptosis Annexin V/PI Staining treatment->apoptosis 24-48h cell_cycle PI Staining treatment->cell_cycle 24-48h viability Cell Viability (IC50) mtt->viability membrane Membrane Integrity ldh->membrane apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

neoechinulin_signaling cluster_note *Note: Pathway based on data for Neoechinulin A and B. The specific pathway for this compound is yet to be elucidated. Neoechinulin Neoechinulin A/B* p53 p53 Activation Neoechinulin->p53 Bcl2 Bcl-2 Downregulation Neoechinulin->Bcl2 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis note_text

Caption: Putative apoptotic signaling pathway of neoechinulins.

References

Application Note: In Vitro Antiviral Assay for Neoechinulin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulins are a class of diketopiperazine indole (B1671886) alkaloids derived from fungal sources, with a growing body of research highlighting their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. Notably, Neoechinulin B has demonstrated potent antiviral effects against Hepatitis C Virus (HCV) and SARS-CoV-2 by inhibiting the liver X receptor (LXR), a host factor essential for the formation of viral replication complexes[4][5]. Furthermore, Neoechinulin D has shown activity against herpes and influenza viruses. This application note provides a detailed protocol for conducting an in vitro antiviral assay for Neoechinulin C, a member of this promising class of natural compounds. The described methodologies will enable researchers to assess its cytotoxicity and antiviral efficacy, paving the way for further investigation into its potential as a novel antiviral agent.

Principle of the Assay

The evaluation of the antiviral potential of this compound involves a two-stage process. Initially, a cytotoxicity assay is performed to determine the concentration range of the compound that is non-toxic to the host cells. Subsequently, the antiviral activity is assessed using a plaque reduction assay, a standard method for quantifying the inhibition of viral replication. This assay measures the reduction in the formation of viral plaques in the presence of the test compound.

Experimental Workflow

The overall experimental workflow for the in vitro antiviral assay of this compound is depicted below.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Activity Assay A Prepare serial dilutions of this compound B Seed host cells in 96-well plates A->B C Treat cells with this compound dilutions B->C D Incubate for 48-72 hours C->D E Perform MTT assay to assess cell viability D->E F Determine CC50 (50% cytotoxic concentration) E->F I Treat infected cells with non-toxic concentrations of this compound F->I Use concentrations below CC50 G Seed host cells in 6-well plates H Infect cells with virus G->H H->I J Incubate to allow plaque formation I->J K Fix and stain cells to visualize plaques J->K L Count plaques and calculate percent inhibition K->L M Determine IC50 (50% inhibitory concentration) L->M

Caption: Experimental workflow for determining the antiviral activity of this compound.

Proposed Signaling Pathway for Antiviral Action

Based on the known mechanism of Neoechinulin B, it is hypothesized that this compound may exert its antiviral effect by targeting host cell factors, specifically the Liver X Receptor (LXR). Inhibition of LXR disrupts the formation of double-membrane vesicles, which are essential for the replication of many viruses.

G cluster_0 Viral Replication Cycle cluster_1 This compound Intervention Virus Virus HostCell Host Cell Virus->HostCell Infection ReplicationComplex Viral Replication Complex (Double-Membrane Vesicles) HostCell->ReplicationComplex Formation induced by virus NewVirions Progeny Virions ReplicationComplex->NewVirions Viral Genome Replication NeoechinulinC This compound LXR Liver X Receptor (LXR) NeoechinulinC->LXR Inhibits LXR->ReplicationComplex Regulates formation

Caption: Proposed mechanism of antiviral action for this compound via LXR inhibition.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Vero (ATCC® CCL-81™) or other appropriate host cell line

  • Viruses: Dengue virus (serotype 2) or other suitable virus

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • This compound (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Crystal Violet staining solution

    • Formalin (10%)

    • Agarose (B213101)

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate until a confluent monolayer is formed.

  • Viral Infection: Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of an overlay medium (DMEM with 2% FBS and 0.8% agarose) containing various non-toxic concentrations of this compound (determined from the MTT assay).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin for 1 hour, then remove the agarose overlay and stain with 0.5% crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Data Presentation

The quantitative data obtained from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Vero Cells

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
198.5 ± 2.1
595.2 ± 3.5
1090.1 ± 4.2
2575.6 ± 5.8
5052.3 ± 6.1
10020.7 ± 4.9
CC50 (µM) ~50

Table 2: Antiviral Activity of this compound against Dengue Virus

This compound (µM)Plaque Reduction (%)
0 (Virus Control)0
115.4 ± 3.2
545.8 ± 5.6
1078.2 ± 6.3
2595.1 ± 2.9
IC50 (µM) ~6

Selectivity Index (SI): The selectivity index is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more promising safety and efficacy profile.

SI = CC50 / IC50

In this hypothetical example, the SI for this compound would be approximately 8.3.

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of the antiviral activity of this compound. The detailed protocols for cytotoxicity and plaque reduction assays, along with the proposed mechanism of action, will guide researchers in their investigation of this potentially valuable natural product. The data generated from these assays will be instrumental in determining the therapeutic potential of this compound and directing future drug development efforts.

References

Application Notes and Protocols: Neuroprotective Effects of Neoechinulin in PC12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Initial literature searches for the neuroprotective effects of Neoechinulin (B12335001) C in PC12 cells did not yield specific studies or quantitative data. The available body of research focuses almost exclusively on Neoechinulin A . This document, therefore, summarizes the extensive findings related to Neoechinulin A as a neuroprotective agent in PC12 cells, a widely used model for neuronal studies. The protocols and mechanisms described herein for Neoechinulin A serve as a foundational guide for investigating other compounds in the neoechinulin family, such as Neoechinulin C.

Application Notes

Introduction

Neoechinulin A is an indole (B1671886) alkaloid derived from marine fungi, such as Aspergillus, Eurotium, and Microsporum species.[1][2] It has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent neuroprotective properties.[1][3] Pheochromocytoma (PC12) cells, derived from a rat adrenal medulla tumor, are a well-established in vitro model in neurobiology. Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells with features resembling sympathetic neurons, making them an excellent system for screening neuroprotective compounds against various neurotoxic insults.[2]

Overview of Neuroprotective Effects in PC12 Cells

Neoechinulin A has demonstrated significant cytoprotective effects in PC12 cells against a range of neurotoxins that induce oxidative stress, mitochondrial dysfunction, and apoptosis—hallmarks of neurodegenerative diseases like Parkinson's and Alzheimer's.

Key protective actions include:

  • Protection against Oxidative and Nitrosative Stress: Neoechinulin A effectively rescues differentiated PC12 cells from cell death induced by peroxynitrite (ONOO-), a potent oxidant generated by 3-morpholinosydnonimine (SIN-1).

  • Amelioration of Mitochondrial Dysfunction: It protects PC12 cells from the cytotoxicity of Parkinsonian-inducing neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and rotenone, which are known inhibitors of mitochondrial complex I.

  • Anti-apoptotic Activity: The compound inhibits the activation of caspase-3-like proteases, key executioners in the apoptotic cascade, in response to neurotoxic stimuli.

  • Modulation of Cellular Metabolism: Neoechinulin A appears to enhance the cellular reserve capacity for NAD(P)H generation, which is crucial for maintaining redox balance and energy supply, particularly under stress conditions.

Mechanism of Action

The neuroprotective mechanism of Neoechinulin A is multifaceted. While it possesses direct antioxidant properties, its primary protective role is attributed to the modulation of intracellular signaling pathways. The C8/C9 double bond in its structure is crucial for its cytoprotective activity. One of the core mechanisms involves enhancing the cell's capacity to produce NADH, which helps ameliorate the downstream effects of mitochondrial failure. Interestingly, protection against nitrosative stress from SIN-1 requires a pre-incubation period of over 12 hours, suggesting it works by fortifying cellular defense mechanisms rather than by direct chemical antagonism of the toxin. This fortification includes elevating the cellular reserve capacity for NAD(P)H redox turnover, even while paradoxically decreasing glutathione (B108866) (GSH) levels.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on Neoechinulin A's effects in PC12 cells.

Toxin/StressorNeoechinulin A ConcentrationObserved EffectReference
SIN-1 (Peroxynitrite generator)40 µM (IC50)Reduced neuro-cytotoxicity
SIN-1 (Peroxynitrite generator)200 µM (IC50)Decreased activation of caspase-3-like proteases, reduced ROS, decreased neuronal cell death
MPP+100 µMDramatically attenuated cytotoxicity
Rotenone100 µM (IC50)Increased ATP consumption, cytoprotection of neuronal cells
Table 1: Protective Concentrations of Neoechinulin A against Various Neurotoxins in PC12 Cells.
ParameterConditionResultReference
Glutathione (GSH) ContentNeoechinulin A treatment (>12h)Decreased by >50%
NAD(P)H Redox TurnoverNeoechinulin A treatmentIncreased
NADH-dehydrogenase ActivityNeoechinulin A + SIN-1Increased
Caspase-3-like Protease ActivityNeoechinulin A + SIN-1Inhibited
ATP LevelsCo-treatment with Neoechinulin A + RotenoneParadoxically decreased (suggesting activation of ATP-requiring protective machinery)
Table 2: Biochemical and Cellular Effects of Neoechinulin A Treatment on PC12 Cells.

Experimental Protocols

PC12 Cell Culture and Differentiation
  • Culture Medium: Prepare RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

  • Cell Maintenance: Culture PC12 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.

  • Differentiation for Assays:

    • Coat culture plates (e.g., 96-well or 24-well) with 50 µg/mL rat tail collagen Type I.

    • Seed PC12 cells at a density of 2.5 x 10⁴ cells/cm².

    • After 24 hours, replace the culture medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum) containing 50-100 ng/mL Nerve Growth Factor (NGF).

    • Allow cells to differentiate for 4-6 days, replacing the medium every 2 days, until neurite outgrowth is prominent.

Neurotoxicity Induction and Neuroprotection Assay

This protocol uses MPP+ as an example neurotoxin.

  • Cell Plating: Plate and differentiate PC12 cells in collagen-coated 96-well plates as described in Protocol 3.1.

  • Pre-treatment (if required): For toxins like SIN-1, pre-incubate differentiated cells with the desired concentration of Neoechinulin A (e.g., 100 µM) for 12-24 hours.

  • Co-treatment: For toxins like MPP+ or rotenone, treat cells simultaneously with the neurotoxin and Neoechinulin A.

    • Prepare a stock solution of MPP+ in sterile water.

    • Prepare a stock solution of Neoechinulin A in DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic (e.g., <0.1%).

    • Add MPP+ (final concentration 1.0 mM) to the wells with or without Neoechinulin A (final concentration 100 µM).

  • Incubation: Incubate the plates for the specified duration (e.g., 20-24 hours for MPP+).

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Caspase-3 Activity Assay
  • Plate and differentiate PC12 cells in a 6-well plate.

  • Treat cells with the neurotoxin (e.g., SIN-1) with or without Neoechinulin A as described above.

  • After incubation, wash the cells with ice-cold PBS and lyse them in a suitable cell lysis buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic extract).

  • Determine the protein concentration using a BCA or Bradford assay.

  • In a 96-well plate, add 50 µg of protein extract to each well.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Neurotoxic Insult cluster_1 Cellular Damage Pathways cluster_2 Neoechinulin A Intervention cluster_3 Protective Mechanisms Toxin Neurotoxin (e.g., MPP+, Rotenone, SIN-1) Mito Mitochondrial Dysfunction (Complex I Inhibition) Toxin->Mito ROS Increased ROS & Nitrosative Stress Toxin->ROS Mito->ROS Casp Caspase-3 Activation Mito->Casp ROS->Casp Death Apoptotic Cell Death Casp->Death NeoA Neoechinulin A NADH Increased NAD(P)H Redox Capacity NeoA->NADH Modulates AntiApop Anti-Apoptotic Effects NeoA->AntiApop Promotes NADH->Mito Ameliorates NADH->ROS Reduces AntiApop->Casp Inhibits

Caption: Proposed mechanism of Neoechinulin A neuroprotection.

G cluster_workflow Experimental Workflow for Neuroprotection Assay A 1. PC12 Cell Culture & Seeding on Collagen-Coated Plates B 2. NGF-induced Neuronal Differentiation (4-6 days) A->B C 3. Treatment Application - Control - Toxin Only - Toxin + Neoechinulin A - Neoechinulin A Only B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Endpoint Analysis D->E F Cell Viability Assay (e.g., MTT, LDH) E->F G Apoptosis Assay (e.g., Caspase Activity) E->G H Biochemical Assay (e.g., ROS, GSH levels) E->H

Caption: General workflow for assessing neuroprotective agents.

References

Neoechinulin C: Application Notes for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin C, a member of the epipolythiodiketopiperazine (ETP) class of fungal metabolites, has emerged as a compound of interest in anticancer research. While direct studies on this compound are limited, research on its close analogue, Neoechinulin A, provides compelling evidence for its potential as a cytotoxic agent against various cancer cell lines. These application notes summarize the current understanding of the anticancer properties of neoechinulins, with a focus on the mechanisms elucidated for Neoechinulin A, and provide detailed protocols for key in vitro experiments to facilitate further investigation into this compound's therapeutic potential.

Disclaimer: The majority of the data and mechanistic insights presented in these notes are derived from studies on Neoechinulin A due to the current scarcity of published research specifically on this compound. Researchers should consider this when designing and interpreting experiments with this compound.

Anticipated Anticancer Activity and Mechanism of Action

Based on studies of its analogues, this compound is anticipated to exhibit anticancer activity through the induction of apoptosis and cell cycle arrest . The proposed mechanism of action, primarily based on Neoechinulin A, involves the modulation of key regulatory proteins in cancer cells.

Induction of Apoptosis

Neoechinulin A has been shown to induce apoptosis in human cervical cancer (HeLa) cells through a p53-dependent pathway.[1] This involves:

  • Upregulation of p53 and p21: Activation of the tumor suppressor protein p53, a key regulator of cell fate, and its downstream target p21.[1]

  • Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1]

  • Activation of Caspases: Triggering of the caspase cascade, including the activation of initiator caspase-9 and executioner caspase-3, which are key mediators of apoptosis.[1]

Induction of Cell Cycle Arrest

The upregulation of p53 and p21 by Neoechinulin A also suggests a role in inducing cell cycle arrest, preventing cancer cells from proliferating.[1]

Quantitative Data Summary

The following tables summarize the cytotoxic activities of Neoechinulin A and other related compounds against various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

Table 1: Cytotoxicity of Neoechinulin A

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer1.25 - 10

Table 2: Cytotoxicity of Other Neoechinulin Analogues

CompoundCell LineCancer TypeIC50 (µM)
EchinulinHT-29Colorectal Cancer1.73
8-HydroxyechinulinHT-29Colorectal Cancer8.8
Neoechinulin DPANC-1Pancreatic Cancer23.4

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Signaling Pathway of Neoechinulin-Induced Apoptosis

Neoechinulin_Apoptosis_Pathway Neoechinulin This compound (inferred from Neoechinulin A) p53 p53 Neoechinulin->p53 Bcl2 Bcl-2 Neoechinulin->Bcl2 | p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Treat Cancer Cells with This compound MTT Cell Viability Assay (MTT) Start->MTT Flow Cell Cycle Analysis (Flow Cytometry) Start->Flow WB Protein Expression Analysis (Western Blot) Start->WB IC50 Determine IC50 MTT->IC50 CCA Analyze Cell Cycle Distribution Flow->CCA ApoptosisProteins Quantify Apoptosis -Related Proteins WB->ApoptosisProteins

References

Application Notes: Neoechinulin C in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Available Data: The vast majority of published research on the neuroprotective and anti-inflammatory properties of neoechinulins has focused on Neoechinulin (B12335001) A . While neoechinulins A through E have been identified, specific data on the application of Neoechinulin C in neurodegenerative models is not extensively available in the current literature.[1][2] This document, therefore, summarizes the established mechanisms and protocols for Neoechinulin A, which can serve as a foundational guide for investigating the potential of this compound and other analogues. The structural similarities within the neoechinulin family suggest that the methodologies presented here are likely applicable.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A key pathological feature in these diseases is chronic neuroinflammation, often driven by the activation of microglial cells, the resident immune cells of the central nervous system. Activated microglia release a cascade of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-1β, which contribute to neuronal damage.[1][3]

Neoechinulins, a class of diketopiperazine-type indole (B1671886) alkaloids derived from fungal sources, have emerged as compounds of interest for their potent anti-inflammatory, antioxidant, and neuroprotective activities.[2][4] Neoechinulin A, the most studied analogue, has demonstrated significant efficacy in various in vitro models of neurodegeneration by suppressing microglial activation and protecting neurons from cytotoxic insults.[1][3]

Mechanism of Action: Anti-Neuroinflammation

Neoechinulin A exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response in microglial cells. In models using lipopolysaccharide (LPS) or amyloid-β (Aβ) to stimulate microglia, Neoechinulin A has been shown to inhibit the production of multiple neurotoxic inflammatory mediators.[1][3]

The primary mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3] These pathways are critical for the transcriptional activation of genes encoding pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] By blocking the phosphorylation of key kinases such as p38 MAPK, Neoechinulin A prevents the nuclear translocation of NF-κB, thereby downregulating the expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][3]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling Cascade cluster_response Inflammatory Response LPS LPS / Amyloid-β MAPK p38 MAPK Phosphorylation LPS->MAPK NFKB NF-κB Activation (Nuclear Translocation) LPS->NFKB MAPK->NFKB iNOS ↑ iNOS / COX-2 Expression NFKB->iNOS Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFKB->Cytokines Mediators ↑ NO, PGE2, ROS iNOS->Mediators Neoechinulin Neoechinulin A Neoechinulin->MAPK Neoechinulin->NFKB

Caption: Neoechinulin A inhibits neuroinflammatory signaling pathways.

Mechanism of Action: Neuroprotection

Beyond its anti-inflammatory effects, Neoechinulin A provides direct neuroprotection against various toxins relevant to Parkinson's disease models.[1] It has been shown to protect neuron-like PC12 cells from cytotoxicity induced by MPP+ (a neurotoxin that mimics Parkinson's pathology) and rotenone.[1][5][6] This protection is associated with the ability of Neoechinulin A to potentiate the cell's NAD(P)H-producing capacity, thereby ameliorating mitochondrial dysfunction, a key event in neuronal cell death.[1][7]

Furthermore, Neoechinulin A exhibits cytoprotective effects against oxidative stress induced by peroxynitrite (ONOO-), a highly reactive oxidant implicated in neurodegeneration.[8] This activity involves anti-apoptotic properties, including the inhibition of caspase-3 activation.[8]

Summary of Experimental Data

While precise quantitative data like IC50 values are best sourced from primary literature, the consistent effects of Neoechinulin A across various neurodegenerative disease models are summarized below.

Table 1: Anti-Inflammatory Effects of Neoechinulin A

Model System Stimulus Key Biomarkers Assessed Observed Effect Reference(s)
BV-2 Microglia Amyloid-β (Aβ42) ROS, RNS, TNF-α, IL-1β, IL-6, PGE2, iNOS, COX-2 Significant suppression/downregulation of all markers. [1][3]
RAW264.7 Macrophages LPS NO, PGE2, iNOS, COX-2 Dose-dependent inhibition of all markers. [1][3]

| BV-2 Microglia | LPS | NF-κB, p38 MAPK | Inhibition of p38 phosphorylation and NF-κB activation. |[1] |

Table 2: Neuroprotective Effects of Neoechinulin A

Model System Toxin/Insult Key Biomarkers Assessed Observed Effect Reference(s)
PC12 Cells MPP+ Cell Viability / Cytotoxicity Significant protection against MPP+-induced cell death. [1][6]
PC12 Cells Peroxynitrite (SIN-1) Cell Viability, Caspase-3 Protection against cell death; inhibition of caspase-3 activation. [1][8]

| PC12 Cells | Rotenone | LDH leakage | Reduction in rotenone-induced cytotoxicity. |[7][9] |

Experimental Protocols

The following are generalized protocols for assessing the anti-neuroinflammatory and neuroprotective effects of compounds like this compound, based on established methods for Neoechinulin A.

Protocol 1: Assessing Anti-Inflammatory Activity in Microglia

This protocol details an in vitro experiment to determine the ability of a test compound to suppress the inflammatory response in microglial cells stimulated with LPS.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Endpoint Analysis A 1. Seed BV-2 microglia in 96-well or 6-well plates B 2. Incubate 24h (37°C, 5% CO2) C 3. Pre-treat with This compound (various conc.) for 1-2h B->C D 4. Add LPS (e.g., 100 ng/mL) to induce inflammation C->D E 5. Incubate for 24h D->E F Collect Supernatant E->F G Lyse Cells E->G H Nitric Oxide (Griess Assay) Cytokines (ELISA) F->H I Protein Expression (Western Blot) Gene Expression (RT-qPCR) G->I

Caption: Workflow for assessing anti-inflammatory effects in microglia.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into appropriate plates (e.g., 96-well for viability/Griess assays, 6-well for Western blot/RT-qPCR) and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (or A) for 1-2 hours. Include a vehicle-only control group.

  • Stimulation: Add LPS (e.g., 100-200 ng/mL) to all wells except the negative control group.

  • Incubation: Incubate the plates for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).

  • Analysis:

    • Nitric Oxide (NO) Production: Collect the supernatant and measure nitrite (B80452) concentration using the Griess reagent.

    • Cytokine Levels: Measure levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

    • Protein & Gene Expression: Lyse the cells to extract protein or RNA. Analyze the expression of iNOS, COX-2, and phosphorylated p38 MAPK via Western blot. Analyze gene expression via RT-qPCR.

    • Cell Viability: Perform an MTT or similar assay to ensure the observed effects are not due to cytotoxicity of the compound.

Protocol 2: Neuronal Protection Assay (Co-Culture Model)

This protocol assesses if a test compound can protect neuronal cells from the neurotoxic factors released by activated microglia.

G cluster_activation Microglia Activation cluster_exposure Neuronal Exposure cluster_analysis Endpoint Analysis A 1. Culture BV-2 microglia in media for 24h B 2. Treat with LPS + this compound A->B C 3. Incubate 24h to generate Conditioned Media (CM) B->C E 5. Replace media with the Conditioned Media (CM) C->E D 4. Culture PC12 or primary neurons D->E F 6. Incubate for 24-48h E->F G 7. Assess Neuronal Viability F->G H MTT Assay LDH Assay Immunostaining (e.g., NeuN)

Caption: Workflow for assessing neuroprotection in a co-culture model.

Methodology:

  • Prepare Conditioned Media (CM):

    • Culture BV-2 microglia as described in Protocol 1.

    • Treat cells with different conditions: (i) Vehicle only, (ii) LPS only, (iii) LPS + this compound.

    • After 24 hours, collect the supernatant (this is the conditioned media) and centrifuge to remove any cell debris.

  • Culture Neuronal Cells: Plate PC12 cells or primary neurons and allow them to differentiate or adhere.

  • Neuronal Treatment: Remove the existing media from the neuronal cells and replace it with the conditioned media from the different microglia treatment groups.

  • Incubation: Incubate the neuronal cells for 24-48 hours.

  • Assess Neurotoxicity: Measure neuronal cell viability using an MTT assay, which measures metabolic activity, or an LDH assay, which measures membrane integrity (cell death). Alternatively, fix and stain the cells for neuronal markers (e.g., NeuN or β-III-tubulin) and quantify cell survival.

Conclusion and Future Directions

The available evidence strongly supports the potential of Neoechinulin A as a potent anti-neuroinflammatory and neuroprotective agent. Its ability to target fundamental signaling pathways like NF-κB and p38 MAPK makes it a compelling candidate for therapeutic development in neurodegenerative diseases.

For This compound , future research should focus on:

  • Direct Comparison: Conducting head-to-head studies of Neoechinulin A, B, C, and other analogues to elucidate structure-activity relationships.

  • In Vivo Efficacy: Progressing to animal models of Alzheimer's or Parkinson's disease to assess bioavailability, blood-brain barrier penetration, and efficacy in reducing pathology and improving behavioral outcomes.

  • Target Identification: Further studies to identify the specific protein targets and upstream receptors that neoechinulins interact with to initiate their protective effects.[1]

References

Troubleshooting & Optimization

Technical Support Center: Neoechinulin C Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoechinulin (B12335001) C fermentation. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to help optimize the production of this promising indolediketopiperazine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is Neoechinulin C and what are its potential applications?

A1: this compound is an echinulin-related indolediketopiperazine alkaloid, a class of secondary metabolites produced by various fungi, particularly from the genus Aspergillus.[1][2] Like other neoechinulins, it is being investigated for a range of pharmacological activities. Studies on related compounds suggest potential neuroprotective, antiviral, and anticancer properties.[2][3] For instance, this compound has been shown to protect neuronal cells against damage in models of Parkinson's disease, highlighting its therapeutic potential.[1]

Q2: Which fungal strains are known producers of this compound and related compounds?

A2: Neoechinulins are predominantly isolated from fungi of the genus Aspergillus. Specific species known to produce neoechinulins and related diketopiperazine alkaloids include Aspergillus fumigatus, Aspergillus chevalieri, Aspergillus niveoglaucus, and Eurotium species (the teleomorph of some Aspergillus species). Researchers should consider screening different isolates of these species, as secondary metabolite production can be highly strain-specific.

Q3: What is the general biosynthetic pathway for Neoechinulins?

A3: Indole (B1671886) diketopiperazines, the class of compounds this compound belongs to, are typically formed from the condensation of L-tryptophan with another amino acid, often L-alanine, to form a cyclic dipeptide core. This core structure then undergoes a series of post-modifications, such as prenylation (addition of isoprenyl groups), oxidation, and other tailoring reactions catalyzed by a cascade of enzymes encoded in a biosynthetic gene cluster (BGC). The specific sequence and nature of these modifications lead to the structural diversity seen in the neoechinulin family.

cluster_0 Biosynthesis of Neoechinulin Core cluster_1 Tailoring Reactions AA1 L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA1->NRPS AA2 L-Alanine AA2->NRPS DKP Diketopiperazine (DKP) Core Structure NRPS->DKP Tailoring Prenylation, Oxidation, etc. DKP->Tailoring NeoechinulinC This compound Tailoring->NeoechinulinC

Caption: Simplified biosynthesis pathway for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem 1: Low or no this compound production despite good fungal growth.

This is a common issue where the fungus prioritizes primary metabolism (growth) over secondary metabolism (production of specialized compounds like this compound).

  • Answer: Secondary metabolite production is often triggered by nutrient limitation or environmental stress after the initial growth phase (idiophase). If your culture shows robust growth (high biomass) but low yield, the conditions may be too favorable for primary metabolism.

    Recommended Actions:

    • Optimize Media Composition: Systematically vary carbon and nitrogen sources. High concentrations of easily metabolized sugars like glucose can sometimes suppress secondary metabolite production. Try using alternative carbon sources or limiting the primary carbon source.

    • Apply the OSMAC Approach: The "One Strain, Many Compounds" (OSMAC) strategy involves systematically altering one culture parameter at a time to explore a wider range of metabolic outputs. This is a powerful method to activate silent or poorly expressed biosynthetic gene clusters.

    • Extend Fermentation Time: Secondary metabolites are often produced late in the fermentation cycle. Harvest at different time points (e.g., days 7, 10, 14, 21) to determine the optimal production window.

    • Induce Stress: Introduce mild stressors, such as osmotic stress (by adding sea salt or NaBr) or epigenetic modifiers, which have been shown to enhance metabolite diversity.

start Low this compound Yield (Good Biomass) q1 Is the fermentation time long enough? start->q1 a1_yes Extend incubation period (e.g., 10-21 days) q1->a1_yes No q2 Are the culture conditions too optimal? q1->q2 Yes end Re-evaluate Yield a1_yes->end a2_yes Implement OSMAC Strategy: - Vary media (C/N sources) - Change pH / Temperature - Add stressors (salts) q2->a2_yes Potentially q3 Is the extraction protocol efficient? q2->q3 Unsure a2_yes->end a3_yes Review extraction solvent and methodology (See Protocol A.3) q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting flowchart for low this compound yield.

Problem 2: Inconsistent yields between fermentation batches.

Batch-to-batch variability can hinder research progress and is often caused by subtle inconsistencies in experimental setup.

  • Answer: Strict control over all experimental parameters is crucial for reproducibility.

    Recommended Actions:

    • Standardize Inoculum: Ensure the inoculum (spore suspension or seed culture) is prepared identically for each batch. Use a consistent spore concentration (e.g., 1x10^6 spores/mL) and ensure the seed culture is in the same growth phase upon inoculation.

    • Verify Media Preparation: Double-check the weighing and mixing of all media components. Ensure the final pH is adjusted correctly before autoclaving.

    • Monitor Physical Parameters: Use calibrated equipment to monitor and control temperature, agitation speed (rpm), and aeration. Small deviations can significantly impact fungal metabolism.

    • Check for Strain Viability: Fungal strains can lose their ability to produce secondary metabolites after repeated sub-culturing. It is advisable to use a fresh culture from a cryopreserved stock for critical experiments.

Problem 3: Difficulty in extracting or detecting this compound.

The target compound may be produced but lost or undetected during downstream processing.

  • Answer: The choice of extraction solvent and analytical method is critical. Neoechinulins are moderately polar compounds.

    Recommended Actions:

    • Optimize Extraction: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting diketopiperazine alkaloids from fermentation broth and mycelium. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

    • Analyze Both Mycelium and Broth: Secondary metabolites can be intracellular, extracellular, or both. Extract the mycelium and the culture filtrate separately to determine the location of your target compound.

    • Refine Analytical Method: Use High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. Neoechinulins and related indole alkaloids typically show strong UV absorbance around 220-230 nm and 280-290 nm. Use a gradient elution method (e.g., water/acetonitrile or water/methanol (B129727) with 0.1% formic acid) to achieve good separation.

Appendices

Appendix A: Experimental Protocols

Protocol A.1: Fungal Culture and Inoculum Preparation (Aspergillus sp.)

  • Strain Recovery: Recover the Aspergillus sp. strain from a cryopreserved stock onto a Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 28°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension: Flood the surface of the mature plate with 10 mL of sterile 0.1% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Counting: Transfer the spore suspension to a sterile tube. Count the spore concentration using a hemocytometer.

  • Concentration Adjustment: Adjust the spore concentration to 1.0 × 10^6 spores/mL with sterile saline or water. This suspension is now ready to inoculate liquid fermentation media.

Protocol A.2: OSMAC-Based Fermentation for Yield Improvement

This protocol uses the "One Strain, Many Compounds" (OSMAC) approach to identify optimal production conditions.

  • Baseline Medium: Prepare a baseline liquid medium such as Potato Dextrose Broth (PDB).

  • Parameter Variation: Create a series of experimental flasks, modifying only one parameter per set relative to the baseline.

    • Carbon Source: Replace dextrose with other sugars (e.g., maltose, sucrose, fructose).

    • Nitrogen Source: Replace or supplement the nitrogen source with alternatives (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).

    • Salinity: Prepare media with different salt concentrations (e.g., 1%, 2%, 3% sea salt).

    • pH: Adjust the initial pH of the medium to different values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Temperature: Incubate flasks at different temperatures (e.g., 25°C, 28°C, 32°C).

  • Inoculation: Inoculate each 250 mL flask containing 100 mL of medium with 1 mL of the standardized spore suspension (1.0 × 10^6 spores/mL).

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 180 rpm) for 14-21 days.

  • Analysis: After incubation, harvest each flask, perform extraction (Protocol A.3), and analyze the yield of this compound (Protocol A.4) to identify the optimal condition(s).

cluster_0 Vary One Parameter at a Time start Start: Standard Culture (e.g., PDB, 28°C, pH 6.0) p1 Media (C/N Source) start->p1 p2 Temperature (25°C, 32°C...) start->p2 p3 pH (5.0, 7.0...) start->p3 p4 Additives (Salts, etc.) start->p4 analysis Ferment, Extract, and Analyze All Conditions p1->analysis p2->analysis p3->analysis p4->analysis result Identify Optimal Condition(s) for this compound Yield analysis->result

Caption: Workflow for the OSMAC (One Strain, Many Compounds) strategy.

Protocol A.3: Extraction of this compound

  • Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Broth Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate. Collect the organic (top) layer. Repeat this extraction two more times.

  • Mycelium Extraction: Homogenize the collected mycelium in a blender with ethyl acetate. Filter the mixture to separate the solvent from the biomass. Repeat this process two more times.

  • Combine and Evaporate: Combine all ethyl acetate extracts from both the broth and mycelium. Dry the solvent over anhydrous sodium sulfate (B86663) and then evaporate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until analysis.

Protocol A.4: Quantification of this compound by HPLC

  • Sample Preparation: Dissolve a known mass of the crude extract in a known volume of methanol to create a stock solution (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 225 nm.

    • Injection Volume: 10 µL.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the crude extract by comparing its peak area to the standard curve. The final yield is typically reported in mg of compound per liter of fermentation broth (mg/L).

Appendix B: Quantitative Data Summaries

Disclaimer: Specific quantitative data on optimizing this compound yield is limited in publicly available literature. The following tables are compiled from studies on related diketopiperazine alkaloids produced by Aspergillus species and serve as a representative guide for experimental design.

Table 1: Effect of Media Composition on DKP Alkaloid Production by Aspergillus sp.

Culture MediumPrimary Carbon SourcePrimary Nitrogen SourceRelative Yield of Target DKPReference
PDB (Potato Dextrose Broth)Glucose/StarchPotato InfusionBaseline
MEB (Malt Extract Broth)MaltosePeptoneOften Higher
Rice Solid MediumStarchPeptone/Yeast ExtractHigh, Different Profile
Czapek-Dox BrothSucroseSodium NitrateVariableGeneral Mycology
GMM (Glucose Minimal Medium)GlucoseAmmonium NitrateLower, More Defined

Table 2: Influence of Physical Parameters on Aspergillus Secondary Metabolite Yield

ParameterCondition 1Yield 1Condition 2Yield 2Condition 3Yield 3General Trend/Note
Temperature 25 °CModerate28 °CHigh 37 °CLowOptimal production is often slightly below the optimal growth temperature.
Initial pH 5.0Moderate6.5High 8.0LowFungi often acidify the medium; starting slightly acidic to neutral is common.
Agitation (rpm) 0 (Static)Variable150 rpmModerate200 rpmHigh Higher agitation improves aeration but can cause shear stress.
Salinity (Sea Salt) 0%Baseline1.5%Moderate3.0%High Osmotic stress is a known trigger for secondary metabolism in some fungi.

References

Neoechinulin C stability testing and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neoechinulin (B12335001) C. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stability testing of Neoechinulin C and the characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for a molecule like this compound?

A1: this compound, as a member of the neoechinulin family of indole (B1671886) alkaloids containing a diketopiperazine moiety, may be susceptible to several degradation pathways. Key concerns include:

  • Oxidation: The indole ring and the double bonds in the structure are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or light.

  • Hydrolysis: The diketopiperazine ring contains amide bonds that can be susceptible to hydrolysis under acidic or basic conditions, leading to ring opening.

  • Isomerization: The presence of stereocenters and double bonds could lead to isomerization under certain conditions, such as exposure to heat or light.

  • Acid/Base Instability: As observed with similar compounds like Neoechinulin B, acidic conditions can catalyze transformations. For instance, Neoechinulin B can be converted to variecolorin H during silica (B1680970) gel chromatography, which is often slightly acidic.[1]

Q2: I am observing multiple unknown peaks in my HPLC analysis after storing my this compound sample. What could be the cause?

A2: The appearance of multiple unknown peaks suggests degradation of your this compound sample. Potential causes include:

  • Sample Storage: Improper storage conditions (e.g., exposure to light, elevated temperature, or oxygen) can lead to degradation.

  • Solvent Reactivity: The solvent used to dissolve this compound may be reacting with the compound. Ensure the solvent is of high purity and inert.

  • pH of the Medium: If the sample is in a buffered solution, the pH may be promoting hydrolysis or other pH-dependent degradation pathways.

  • Contamination: The presence of impurities in the sample or solvent could be catalyzing degradation.

Q3: How can I prevent the degradation of this compound during experimental workup and storage?

A3: To minimize degradation, consider the following precautions:

  • Storage Conditions: Store solid this compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C). For solutions, use freshly prepared samples and store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures for short periods.

  • Solvent Selection: Use high-purity, degassed solvents. For chromatography, ensure the mobile phase is compatible with the compound's stability.

  • pH Control: If working with aqueous solutions, use buffers to maintain a pH where this compound is most stable (typically near neutral pH, but this needs to be determined experimentally).

  • Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) may be beneficial, but its compatibility and potential for interference with downstream analysis must be evaluated.

Troubleshooting Guides

Guide 1: Unexpected Degradation During HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks during the HPLC run Mobile phase is causing on-column degradation.1. Check the pH of the mobile phase. If acidic or basic, try a more neutral pH. 2. Use a different mobile phase composition (e.g., different organic modifier or buffer system). 3. Lower the column temperature.
Loss of main peak area over multiple injections Sample is degrading in the autosampler.1. Use a cooled autosampler (e.g., 4°C). 2. Prepare smaller batches of the sample to be analyzed immediately. 3. Investigate the stability of this compound in the injection solvent.
Peak tailing or splitting for the main peak Interaction with the stationary phase or presence of isomers.1. Modify the mobile phase pH or ionic strength. 2. Use a different type of HPLC column (e.g., different end-capping or base material). 3. Consider the possibility of on-column isomerization.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid).[2]

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to determine the mass of the degradation products for structural elucidation.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation
Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C 2475.215.85.1
0.1 M NaOH, 60°C 2462.525.38.9
3% H₂O₂, RT 2445.830.112.4
80°C (Solid) 4895.12.51.1
UV Light (254 nm) 2488.37.92.3

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock This compound Stock Solution acid Acidic Hydrolysis stock->acid Expose to base Basic Hydrolysis stock->base Expose to oxidation Oxidative Degradation stock->oxidation Expose to thermal Thermal Degradation stock->thermal Expose to photo Photolytic Degradation stock->photo Expose to hplc HPLC-PDA Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS Analysis hplc->lcms Further Characterization data Degradation Profile & Purity Assessment hplc->data products Identification of Degradation Products lcms->products

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_main Hypothetical Degradation of this compound cluster_products Potential Degradation Products NC This compound hydrolysis_product Hydrolyzed Product (Diketopiperazine Ring Opening) NC->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidized Product (e.g., at Indole Ring) NC->oxidation_product Oxidation (O2, Light) isomer_product Isomerized Product NC->isomer_product Heat/Light

References

Technical Support Center: Optimizing Neoechinulin C Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the dosage of Neoechinulin C for in vitro studies. Given the limited specific data currently available for this compound, this guide offers a systematic approach to determining an effective and reproducible working concentration.

Frequently Asked Questions (FAQs)

Q1: There is limited information on the effective concentration of this compound in vitro. Where should I start?

A1: When specific dosage information is unavailable, a logical first step is to perform a dose-response experiment to determine the optimal concentration range. Based on studies of related compounds like Neoechinulin A and B, a broad starting range of 0.1 µM to 100 µM is recommended. This range will help in identifying the concentrations at which this compound exhibits biological activity without inducing significant cytotoxicity.

Q2: this compound, like many natural products, has poor aqueous solubility. How can I prepare it for cell culture experiments?

A2: Poor solubility is a common challenge with indole (B1671886) alkaloids. The recommended approach is to first dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How can I determine if this compound is cytotoxic to my cells?

A3: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is essential to determine the cytotoxic potential of this compound. This assay measures the metabolic activity of cells, which is an indicator of cell viability. By treating your cells with a range of this compound concentrations, you can determine the 50% cytotoxic concentration (CC50). For your experiments, it is advisable to work with concentrations below the CC50 value to ensure that the observed effects are not due to cell death.

Q4: What are the likely cellular pathways affected by this compound that I can investigate?

A4: Based on studies of other Neoechinulins, the NF-κB and p38 MAPK signaling pathways are potential targets.[1] These pathways are crucial in regulating inflammation and apoptosis.[1] You can assess the activation of these pathways by measuring the phosphorylation status of key proteins like p65 (a subunit of NF-κB) and p38 MAPK using techniques such as Western blotting.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in culture medium. - Poor aqueous solubility.- High final concentration of the compound.- Ensure the stock solution in DMSO is fully dissolved before diluting in medium.- Lower the final concentration of this compound.- Increase the final DMSO concentration slightly (up to 0.5%), ensuring to adjust the vehicle control accordingly.- Gently warm the medium to 37°C and vortex while adding the stock solution.
High background in cell-based assays. - Interference from the compound with the assay reagents.- Intrinsic color or fluorescence of this compound.- Run a control with this compound in cell-free medium to check for direct interaction with assay reagents.- Use a different type of assay (e.g., a fluorescence-based viability assay instead of a colorimetric one).
Inconsistent results between experiments. - Variability in stock solution preparation.- Cell passage number and confluency.- Inconsistent incubation times.- Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency.- Use cells within a consistent range of passage numbers and seed them to reach a similar confluency for each experiment.- Standardize all incubation times precisely.
No observable effect of this compound. - The concentration used is too low.- The compound is inactive in the chosen cell line or assay.- The incubation time is not optimal.- Test a wider and higher range of concentrations.- Try a different cell line that may be more responsive.- Perform a time-course experiment to determine the optimal duration of treatment.

Data Presentation

Table 1: In Vitro Activity of Neoechinulin Analogs (for reference)
CompoundCell LineAssayIC50 / CC50Reference
Neoechinulin ARAW264.7 macrophagesAnti-inflammatory (NO production)IC50 = 12.5–100 μM[1]
Neoechinulin AHeLa cellsCytotoxicity-[1]
Neoechinulin APC12 cellsCytoprotection-[1]
Neoechinulin BHuh7.5.1 cellsAnti-HCV activityCC50 > 20 µM[2]
Neoechinulin BHuh7.5.1 cellsAnti-HCV activityIC50 = 4.7 ± 1.4 µM[3]
Neoechinulin B derivativesHuh7.5.1 cellsAnti-HCV activityIC90 values of 1.9-9.7 µM[3]

Note: This table provides data for Neoechinulin A and B as a starting point for designing experiments with this compound, for which specific data is limited.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Also, prepare a 2X vehicle control with the highest concentration of DMSO.

  • Cell Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions and vehicle control to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Western Blot for NF-κB and p38 MAPK Pathway Activation
  • Cell Culture and Treatment: Plate cells and treat with the determined non-toxic concentrations of this compound for the desired time. Include positive and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated p65 and p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Experimental_Workflow_for_Neoechinulin_C_Dosage_Optimization cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_activity Biological Activity Assessment A Prepare this compound Stock in DMSO C Dose-Response Treatment (0.1-100 µM) A->C B Cell Culture (Select appropriate cell line) B->C D MTT Assay C->D E Determine CC50 D->E F Treat cells with non-toxic concentrations E->F Select non-toxic concentrations G Western Blot (p-p65, p-p38) F->G H ELISA (Cytokines) F->H I Analyze Pathway Modulation G->I H->I

Caption: Workflow for optimizing this compound dosage.

Neoechinulin_Signaling_Pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_pathway Potential Signaling Pathways cluster_response Cellular Response Stimulus Stimulus p38_MAPK p38 MAPK Stimulus->p38_MAPK NFkB IKK -> IκBα -> NF-κB Stimulus->NFkB Inflammation Inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis NFkB->Inflammation NFkB->Apoptosis NeoechinulinC This compound NeoechinulinC->p38_MAPK Inhibition NeoechinulinC->NFkB Inhibition

Caption: Hypothesized signaling pathways modulated by this compound.

Troubleshooting_Decision_Tree Start Problem with In Vitro Experiment Solubility Is the compound precipitating? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Yes Sol_No No Solubility->Sol_No No Activity Is there no biological effect? Act_Yes Yes Activity->Act_Yes Yes Act_No No Activity->Act_No No Consistency Are the results inconsistent? Con_Yes Yes Consistency->Con_Yes Yes Con_No No Consistency->Con_No No Check_DMSO Check final DMSO concentration (should be <= 0.5%) Sol_Yes->Check_DMSO Sol_No->Activity Lower_Conc Lower the compound concentration Check_DMSO->Lower_Conc Warm_Media Warm media to 37°C and vortex during dilution Lower_Conc->Warm_Media Increase_Conc Increase compound concentration Act_Yes->Increase_Conc Act_No->Consistency Time_Course Perform a time-course experiment Increase_Conc->Time_Course New_Cell_Line Consider a different cell line Time_Course->New_Cell_Line Aliquot_Stock Aliquot stock solution to avoid freeze-thaw cycles Con_Yes->Aliquot_Stock End End Con_No->End Review Protocol Check_Cells Standardize cell passage and confluency Aliquot_Stock->Check_Cells

Caption: Decision tree for troubleshooting in vitro experiments.

References

Technical Support Center: Synthesis of Neoechinulin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of neoechinulin (B12335001) alkaloids, including Neoechinulin C and its close analogs Neoechinulin A and B. The guidance provided is based on established synthetic routes for Neoechinulins A and B and is expected to be highly relevant for the synthesis of this compound due to their structural similarities.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the synthesis of this compound and can't find a specific protocol. What should I do?

While detailed synthetic protocols specifically for this compound are not widely published, its structure is very similar to Neoechinulin A and B. Therefore, synthetic strategies and troubleshooting advice for these analogs are an excellent starting point. The core chemical architecture, a prenylated indole (B1671886) diketopiperazine, presents similar synthetic challenges across the family. This guide focuses on common issues encountered in the synthesis of Neoechinulins A and B, which should be directly applicable to your work with this compound.

Q2: My coupling reaction to form the diketopiperazine precursor has a very low yield. What are the common causes?

Low yields in the coupling step are a frequent issue. Here are some potential causes and solutions:

  • Reaction Conditions: The traditional method for synthesizing Neoechinulin B involves heating an aldehyde and a diketopiperazine in dry piperidine (B6355638) at 110 °C, which can lead to side reactions and degradation.[1][2] A milder, two-step approach has been developed that may improve yields.[1][2]

  • Steric Hindrance: The coupling reaction can be sensitive to steric hindrance from bulky protecting groups or substituents on your starting materials.[1] If possible, consider using smaller protecting groups.

  • Reagent Purity: Ensure your starting materials, especially the aldehyde and the diketopiperazine, are pure and dry. Impurities can interfere with the reaction.

  • Base and Solvent Choice: The choice of base and solvent is critical. While piperidine is used in one method, other bases like potassium tert-butoxide (t-BuOK) in DMF have been used successfully in alternative routes. Experimenting with different base and solvent combinations might be necessary.

Q3: I am observing epimerization at the stereocenter of the amino acid residue in my diketopiperazine. How can I minimize this?

Epimerization is a known challenge in the synthesis of diketopiperazine-containing natural products, including neoechinulins.

  • Reaction Temperature: Higher reaction temperatures can promote epimerization. For instance, in the synthesis of Neoechinulin A, intramolecular cyclization at 110 °C caused partial racemization, which was minimized by lowering the temperature to 80 °C.

  • Base Strength: Strong bases can facilitate epimerization by deprotonating the alpha-carbon of the amino acid residue. Using a milder base or carefully controlling the stoichiometry of a stronger base can help.

  • Reaction Time: Prolonged reaction times can increase the extent of epimerization. Monitor the reaction closely and quench it as soon as it is complete.

Q4: During purification by silica (B1680970) gel chromatography, I am seeing an unexpected side product. What could it be?

During the purification of Neoechinulin B using chloroform (B151607) and methanol (B129727) on a silica gel column, the formation of an artifact, variecolorin H, has been reported. This suggests that the acidic nature of silica gel or acidic impurities in the solvent can cause unexpected transformations.

  • Use of Neutralized Silica Gel: To avoid acid-catalyzed side reactions, consider using silica gel that has been neutralized with a base like triethylamine.

  • Alternative Purification Methods: If artifact formation persists, explore other purification techniques such as preparative thin-layer chromatography (prep-TLC) with neutralized plates or high-performance liquid chromatography (HPLC).

  • Solvent Choice: Ensure your solvents are of high purity and free from acidic contaminants.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of neoechinulin alkaloids.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Coupling Reaction (Aldehyde + Diketopiperazine) Harsh reaction conditions (high temperature).Consider a milder, two-step synthetic route as reported for Neoechinulin B.
Steric hindrance from starting materials.Use starting materials with less bulky protecting groups if possible.
Impure or wet reagents and solvents.Ensure all reagents and solvents are pure and anhydrous.
Inefficient base/solvent system.Screen different bases and solvents. For example, t-BuOK in DMF has been used successfully.
Epimerization of Stereocenters High reaction temperatures during cyclization.Lower the reaction temperature. For the intramolecular cyclization to form the diketopiperazine ring of Neoechinulin A, 80 °C was found to be better than 110 °C.
Use of a strong base.Use a milder base or carefully control the amount of strong base used.
Extended reaction time.Monitor the reaction progress and work it up promptly upon completion.
Formation of Artifacts During Purification Acidic conditions on silica gel.Use neutralized silica gel or an alternative purification method like prep-HPLC.
Acidic impurities in elution solvents.Use high-purity solvents.
Poor Solubility of Intermediates The complex, planar structure of the indole diketopiperazine core.Experiment with a range of solvent systems for both reaction and purification. Chlorinated solvents, DMF, and mixtures with methanol are commonly used.

Experimental Protocols

Key Experiment: Two-Step Synthesis of the Neoechinulin B Diketopiperazine Scaffold

This method, developed as a milder alternative to the traditional high-temperature coupling, has been successfully used for the synthesis of Neoechinulin B and its derivatives.

Step 1: Base-Induced Coupling

  • To a solution of the appropriate aldehyde and 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione in anhydrous N,N-dimethylformamide (DMF), add potassium tert-butoxide (t-BuOK) at the recommended temperature (e.g., room temperature).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Desilylation and Elimination

  • Dissolve the product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

  • Add tetra-n-butylammonium fluoride (B91410) (TBAF) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel.

Visualizing Synthetic Pathways

To aid in understanding the synthetic process, the following diagrams illustrate a generalized workflow for neoechinulin synthesis.

Neoechinulin_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Indole_Aldehyde Indole-3-carboxaldehyde derivative Coupling Coupling Reaction Indole_Aldehyde->Coupling DKP Diketopiperazine derivative DKP->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Forms DKP core Deprotection Deprotection Cyclization->Deprotection Removes protecting groups Purification Purification Deprotection->Purification Isolation of product Neoechinulin_C This compound Purification->Neoechinulin_C

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Check_Coupling Review Coupling Step Start->Check_Coupling Check_Purification Analyze Purification Start->Check_Purification Check_Epimerization Check for Epimers Start->Check_Epimerization Harsh_Conditions Harsh Conditions? Check_Coupling->Harsh_Conditions Steric_Hindrance Steric Hindrance? Check_Coupling->Steric_Hindrance Reagent_Purity Reagent Purity? Check_Coupling->Reagent_Purity Silica_Acidity Silica Gel Acidity? Check_Purification->Silica_Acidity Solvent_Purity Solvent Impurities? Check_Purification->Solvent_Purity High_Temp High Temperature? Check_Epimerization->High_Temp Strong_Base Strong Base? Check_Epimerization->Strong_Base Optimize_Conditions Use Milder Conditions Harsh_Conditions->Optimize_Conditions Modify_Substrates Modify Substrates Steric_Hindrance->Modify_Substrates Purify_Reagents Purify Reagents Reagent_Purity->Purify_Reagents Neutralize_Silica Use Neutralized Silica Silica_Acidity->Neutralize_Silica Use_HPLC Use HPLC Solvent_Purity->Use_HPLC Lower_Temp Lower Reaction Temp High_Temp->Lower_Temp Use_Milder_Base Use Milder Base Strong_Base->Use_Milder_Base

Caption: A troubleshooting decision tree for Neoechinulin synthesis.

References

Technical Support Center: Managing the Cytotoxicity of Neoechinulin Compounds in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoechinulin (B12335001) compounds. While the primary focus of this guide is on reducing the potential cytotoxicity of this class of compounds in normal (non-cancerous) cells during experimentation, it is important to note that the available literature predominantly discusses Neoechinulin A and B. Specific data on the cytotoxicity of Neoechinulin C in normal cells is not extensively covered in the provided search results. The guidance herein is based on the established principles and findings related to Neoechinulins A and B and can be extrapolated as a starting point for working with other analogues.

Frequently Asked Questions (FAQs)

Q1: Are Neoechinulin compounds expected to be toxic to normal cells?

A1: The toxicity of Neoechinulin compounds towards normal cells can be variable and depends on the specific analogue, concentration, and cell type. For instance, Neoechinulin B has been shown to act as an anti-HCV agent without exhibiting significant cytotoxicity in host cells.[1][2] In contrast, at higher concentrations, Neoechinulin B has been observed to influence cell viability.[1] Some derivatives of Neoechinulin B have also shown toxicity toward host cells.[3] Therefore, it is crucial to determine the cytotoxic profile of any Neoechinulin compound in your specific normal cell line.

Q2: What is the general mechanism of action of Neoechinulins that might contribute to cytotoxicity?

A2: Neoechinulins have a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] In cancer cells, Neoechinulin A can induce apoptosis by upregulating p53 and Bax proteins and downregulating Bcl-2.[1][2] While this is a desired effect in cancer therapy, these pathways could potentially be activated in normal cells at high concentrations, leading to unwanted cytotoxicity. The cytotoxic mechanisms of Neoechinulins can involve the induction of apoptosis through the activation of caspase-3.[1][2]

Q3: Can Neoechinulins also be protective for normal cells?

A3: Yes, paradoxically, Neoechinulin A has demonstrated significant cytoprotective effects in several models. It can protect neuronal PC12 cells from cytotoxicity induced by various neurotoxins like SIN-1, MPP+, and rotenone.[1][4][5][6][7][8] This protection is linked to its antioxidant, anti-nitration, and potentially other biological activities that are not yet fully understood.[1][4] The cytoprotective effect often requires a pre-incubation period, suggesting the induction of protective cellular mechanisms.[4][6]

Q4: How does the structure of a Neoechinulin analogue affect its cytotoxicity?

A4: The structure of a Neoechinulin analogue plays a critical role in its biological activity, including its cytotoxic potential. For example, the double bond at the C8/C9 position in Neoechinulin A is crucial for its cytoprotective and antioxidant activities.[1][5][6][9] The diketopiperazine ring is also essential for some of its biological effects.[4] Modifications to the core structure, such as the addition of different aromatic moieties to Neoechinulin B derivatives, can significantly influence both antiviral activity and cytotoxicity.[3]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in normal cell line controls treated with a Neoechinulin compound.

Potential Cause Troubleshooting Step
Concentration is too high. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line. Start with a wide range of concentrations and narrow down to a non-toxic working concentration.
Prolonged incubation time. Optimize the incubation time. For initial experiments, consider a time course study (e.g., 24, 48, 72 hours) to find the optimal window for your desired effect without inducing significant cell death.
Cell line is particularly sensitive. Consider using a different, more robust normal cell line for your experiments if possible. Alternatively, perform a literature search to see if your cell line is known to be sensitive to similar compounds.
Compound stability and degradation. Ensure the compound is properly stored and handled to prevent degradation. Degradation products could have higher cytotoxicity.

Issue 2: Inconsistent results in cytotoxicity assays.

Potential Cause Troubleshooting Step
Cell passage number is too high. Use cells with a consistent and low passage number for all experiments to ensure reproducibility.
Inconsistent cell seeding density. Ensure a uniform cell seeding density across all wells and plates.
Variability in compound preparation. Prepare fresh stock solutions of the Neoechinulin compound for each experiment and ensure it is fully dissolved.
Assay interference. Some compounds can interfere with the readout of cytotoxicity assays (e.g., colorimetric assays like MTT). Run appropriate controls, including the compound in cell-free media, to check for interference.

Quantitative Data Summary

Table 1: Cytotoxicity and Antiviral Activity of Neoechinulin B and its Derivatives

CompoundCC50 (μM) in Huh7.5.1 cellsIC50 (μM) for anti-HCV activityNotes
Neoechinulin B (1a)> 20Not specifiedNegligible cytotoxicity against host Huh7.5.1 cells.[3]
Derivative 1c> 20Not specifiedExhibited anti-SARS-CoV-2 activity.[3]
Derivative 1d> 20Not specifiedMore potent and less toxic than Neoechinulin B in anti-SARS-CoV-2 activity.[3]
Derivative 1eToxic to host cellsNot evaluated-
Derivative 1h> 20Not specifiedExhibited anti-SARS-CoV-2 activity.[3]
Derivative 1iToxic to host cellsNot evaluated-
Derivative 1j> 20Not specifiedExhibited anti-SARS-CoV-2 activity.[3]
Derivative 1l> 20Not specifiedMore potent anti-HCV activity than Neoechinulin B.[3]
Derivative 1mToxic to host cellsNot evaluated-
Derivative 1n> 20Not specifiedMore potent anti-HCV activity than Neoechinulin B.[3]
Derivative 1o> 20Not specifiedExhibited anti-SARS-CoV-2 activity.[3]
Derivative 1p> 20Not specifiedMore potent anti-HCV activity than Neoechinulin B.[3]

Table 2: Structure-Activity Relationship for Cytoprotection by Neoechinulin A Analogues

Structural FeatureImportance for CytoprotectionImportance for Antioxidant/Anti-nitration Activity
C8/C9 Double Bond Essential[1][6]Contributes to activity[9]
Diketopiperazine Ring Not essential[4]Essential[4]
Acyclic Analogue Lost cytoprotective effect[4]Retained antioxidant/anti-nitration activities[4]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Neoechinulin compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the CC50 value.

Protocol 2: Assessment of Cytoprotective Effect against Oxidative Stress

  • Cell Seeding: Seed a normal cell line (e.g., PC12) in a 96-well plate and allow for adherence and differentiation if necessary.

  • Pre-incubation with Neoechinulin: Treat the cells with a non-toxic concentration of the Neoechinulin compound for at least 12 hours.[4][6]

  • Induction of Oxidative Stress: After pre-incubation, expose the cells to an oxidative stress-inducing agent (e.g., SIN-1, MPP+, or rotenone) for a predetermined duration.

  • Cell Viability Assessment: Following the stress induction, measure cell viability using a suitable method, such as the MTT assay (as described in Protocol 1) or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells pre-treated with the Neoechinulin compound to those that were not pre-treated to determine the extent of cytoprotection.

Visualizations

G cluster_0 Proposed Cytoprotective Mechanism of Neoechinulin A Neoechinulin_A Neoechinulin A Cellular_Target Cellular Target (e.g., NAD(P)H-generating dehydrogenases) Neoechinulin_A->Cellular_Target Activates Increased_NADPH Increased NAD(P)H Production Cellular_Target->Increased_NADPH ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) Increased_NADPH->ROS_RNS Neutralizes Cytoprotection Cytoprotection Increased_NADPH->Cytoprotection Cell_Death Cell Death ROS_RNS->Cell_Death Induces G cluster_1 Experimental Workflow for Assessing and Mitigating Cytotoxicity Start Start: Select Neoechinulin and Normal Cell Line Dose_Response Dose-Response Assay (e.g., MTT) Start->Dose_Response Determine_CC50 Determine CC50 Dose_Response->Determine_CC50 High_Cytotoxicity High Cytotoxicity? Determine_CC50->High_Cytotoxicity Optimize Optimize: - Lower Concentration - Shorter Incubation - Change Cell Line High_Cytotoxicity->Optimize Yes Proceed Proceed with Non-Toxic Concentration High_Cytotoxicity->Proceed No Optimize->Dose_Response Re-evaluate G cluster_2 Structure-Activity Relationships for Cytotoxicity Core_Structure Neoechinulin Core Structure C8_C9_Bond C8/C9 Double Bond Core_Structure->C8_C9_Bond has Diketopiperazine Diketopiperazine Ring Core_Structure->Diketopiperazine has Side_Chains Side Chains/ Derivatization Core_Structure->Side_Chains can be modified with Cytoprotection Cytoprotective Activity C8_C9_Bond->Cytoprotection Essential for Cytotoxicity Cytotoxicity Profile Diketopiperazine->Cytotoxicity Influences Side_Chains->Cytotoxicity Modulates

References

Technical Support Center: Enhancing the Bioavailability of Neoechinulin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the bioavailability of Neoechinulin C derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance for your experiments.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the experimental process of enhancing the bioavailability of this compound derivatives.

Issue 1: Poor Aqueous Solubility of this compound Derivative

  • Question: My this compound derivative shows very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?

  • Answer: Poor aqueous solubility is a common challenge for lipophilic compounds like many indole (B1671886) alkaloids. Here are several strategies to address this:

    • Co-solvents: The use of water-miscible organic solvents can significantly improve the solubility of your compound.[1] It is crucial to first determine the maximum tolerable co-solvent concentration for your specific cell-based or acellular assay to avoid solvent-induced toxicity or artifacts.

    • pH Modification: For derivatives with ionizable groups, adjusting the pH of the buffer can enhance solubility.[1] A systematic solubility study across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is recommended.

    • Formulation Strategies: Consider formulating the derivative using techniques known to improve the solubility of poorly soluble drugs. These can include:

      • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.[2]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can encapsulate the compound and improve its apparent solubility in aqueous media.[2][3]

      • Nanotechnology: Reducing the particle size to the nanoscale increases the surface area, which can lead to improved dissolution.

Issue 2: High Variability in Caco-2 Permeability Assay Results

  • Question: I am observing high variability in the apparent permeability (Papp) values for my this compound derivative in the Caco-2 cell model. How can I improve the consistency of my results?

  • Answer: High variability in Caco-2 assays, especially for lipophilic compounds, can stem from several factors. Here are some troubleshooting steps:

    • Compound Retention: Lipophilic compounds can stick to the plastic of the transwell plates or be retained within the cell monolayer, leading to an underestimation of permeability. To mitigate this, consider adding 1-5% DMSO to the apical side and 4% bovine serum albumin (BSA) to the basolateral side of your assay system.

    • Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers before and after each experiment by measuring the transepithelial electrical resistance (TEER) and checking the leakage of a paracellular marker like Lucifer yellow.

    • Efflux Transporter Involvement: If your derivative is a substrate for efflux transporters like P-glycoprotein (P-gp), you may observe high B-A permeability and low A-B permeability. To confirm this, perform the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B Papp value in the presence of the inhibitor would suggest P-gp involvement.

Issue 3: Low Oral Bioavailability in Animal Studies Despite Good In Vitro Permeability

  • Question: My this compound derivative showed high permeability in the Caco-2 assay, but the in vivo oral bioavailability in my rat model is very low. What could be the reasons?

  • Answer: A discrepancy between in vitro permeability and in vivo bioavailability often points to first-pass metabolism. Here's how to investigate this:

    • Metabolic Stability: Assess the metabolic stability of your compound using liver microsomes or hepatocytes from the animal species used in your in vivo studies. This will provide an indication of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

    • CYP Inhibition/Induction: this compound derivatives may inhibit or induce CYP enzymes, affecting their own metabolism and that of co-administered drugs. Consider running CYP inhibition assays for major isoforms like CYP3A4, CYP2D6, and CYP1A2.

    • In Situ Intestinal Perfusion: This technique can help to differentiate between poor absorption and gut wall metabolism. By perfusing a segment of the intestine and analyzing both the perfusate and mesenteric blood, you can quantify the extent of metabolism within the intestinal wall.

Frequently Asked Questions (FAQs)

Q1: What are the key initial steps to assess the bioavailability of a new this compound derivative?

A1: A tiered approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility at different pH values and the lipophilicity (LogP/LogD).

  • In Silico Prediction: Utilize computational models like the "Boiled-Egg" model to predict passive gastrointestinal absorption and blood-brain barrier penetration.

  • In Vitro Permeability: Conduct a Caco-2 permeability assay to assess intestinal permeability and identify potential interactions with efflux transporters.

  • Metabolic Stability: Perform in vitro metabolism studies using liver microsomes to estimate the extent of first-pass metabolism.

Q2: How can I quantify my this compound derivative in plasma samples from animal studies?

A2: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in complex biological matrices. Key steps in method development include:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove plasma proteins.

  • Chromatographic Separation: Use of a suitable C18 column and a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component with a modifier (e.g., formic acid).

  • Mass Spectrometric Detection: Optimization of MS parameters, including precursor and product ions, collision energy, and cone voltage, for sensitive and specific detection.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Q3: Are there any known signaling pathways affected by this compound derivatives that could influence their bioavailability?

A3: While specific data for this compound is limited, a study on Neoechinulin B identified it as a novel antagonist of the Liver X Receptor (LXR). LXRs are involved in the regulation of lipid metabolism and inflammation, and their modulation could potentially affect drug absorption and metabolism. Further research is needed to determine if this compound and its derivatives share this activity and how it might impact their bioavailability.

Data Presentation

Table 1: Physicochemical and In Vitro Parameters for Hypothetical this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogPAqueous Solubility (µg/mL at pH 7.4)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
NEC-001450.54.20.515.21.1
NEC-002482.64.80.120.53.5
NEC-003510.63.52.18.71.3

Table 2: In Vivo Pharmacokinetic Parameters of a Hypothetical this compound Derivative (NEC-001) in Rats Following a Single Oral Dose (10 mg/kg)

ParameterValueUnit
Cmax250ng/mL
Tmax2h
AUC(0-t)1250ng*h/mL
Bioavailability (F%)15%

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Lipophilic this compound Derivatives

Objective: To determine the intestinal permeability and potential for P-glycoprotein-mediated efflux of this compound derivatives.

Methodology:

  • Cell Culture: Culture Caco-2 cells on transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values should be >250 Ω·cm². Perform a Lucifer yellow leakage assay to confirm tight junction integrity.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with 1-5% DMSO) to the final desired concentration.

  • Permeability Assay (A-B):

    • Add the compound solution to the apical (A) side of the transwell.

    • Add transport buffer containing 4% BSA to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the volume of the collected sample with fresh transport buffer containing BSA.

  • Permeability Assay (B-A):

    • Add the compound solution to the basolateral (B) side.

    • Add transport buffer to the apical (A) side.

    • Follow the same incubation and sampling procedure as for the A-B assay.

  • P-gp Inhibition Assay: Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) on both the apical and basolateral sides.

  • Sample Analysis: Quantify the concentration of the this compound derivative in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

Objective: To determine the effective intestinal permeability (Peff) of a this compound derivative in a specific segment of the rat intestine.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat. Surgically expose the desired intestinal segment (e.g., jejunum).

  • Cannulation: Insert cannulas at the proximal and distal ends of the intestinal segment.

  • Perfusion: Perfuse the segment with a Krebs-Ringer buffer solution containing the this compound derivative and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate (e.g., 0.2 mL/min).

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals for a set duration (e.g., 120 minutes).

  • Blood Sampling: Collect blood samples from the mesenteric vein draining the perfused segment at corresponding time points.

  • Sample Analysis: Analyze the concentration of the this compound derivative and the non-absorbable marker in the perfusate and plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the effective permeability (Peff) after correcting for water flux using the non-absorbable marker.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility (pH 1.2-7.4) caco2 Caco-2 Permeability (Papp, Efflux Ratio) solubility->caco2 logp Lipophilicity (LogP/LogD) logp->caco2 formulation Formulation Strategies (e.g., SEDDS, Nanoparticles) caco2->formulation metabolism Metabolic Stability (Liver Microsomes) metabolism->formulation pk_study Pharmacokinetic Study (Rat Model) formulation->pk_study bioavailability Oral Bioavailability (F%) pk_study->bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

signaling_pathway cluster_cell Hepatocyte NEC_B Neoechinulin B LXR Liver X Receptor (LXR) NEC_B->LXR Antagonizes Gene_Expression Target Gene Expression LXR->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Drug_Metabolism Potential Alteration in Drug Metabolism Gene_Expression->Drug_Metabolism

Caption: Potential signaling pathway affected by Neoechinulin B, a related compound.

troubleshooting_logic start Low Oral Bioavailability? solubility Poor Solubility? start->solubility permeability Low Permeability? solubility->permeability No formulate Improve Formulation (e.g., micronization, SEDDS) solubility->formulate Yes metabolism High First-Pass Metabolism? permeability->metabolism No permeation_enhancers Consider Permeation Enhancers permeability->permeation_enhancers Yes metabolic_stability Improve Metabolic Stability (Prodrugs) metabolism->metabolic_stability Yes end Enhanced Bioavailability metabolism->end No formulate->end permeation_enhancers->end metabolic_stability->end

Caption: Troubleshooting logic for low oral bioavailability of this compound derivatives.

References

Neoechinulin C experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Neoechinulin C. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its known biological activities?

This compound is an echinulin-related indolediketopiperazine alkaloid.[1] It is a fungal metabolite known to protect neuronal cells against paraquat-induced damage in models of Parkinson's disease.[1][2] Like other neoechinulins, it belongs to a class of compounds with a range of biological activities, including radical scavenging, anti-inflammatory, antiviral, and anticancer properties.[3]

2. What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at room temperature in the continental United States, though storage conditions may need to be adjusted in other locations. It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial. If the compound has adhered to the cap or neck of the vial during transport, gently shake the vial to ensure the powder settles at the bottom before use. For long-term storage, consult the Certificate of Analysis provided by the supplier.

3. What is the solubility of this compound?

4. What are potential sources of experimental variability when working with this compound?

Experimental variability with this compound can arise from several factors:

  • Compound Quality and Purity: As a natural product, the purity of this compound can vary between batches and suppliers. Impurities or the presence of related stereoisomers can significantly impact biological activity.

  • Compound Stability: Diketopiperazine alkaloids can be susceptible to degradation under certain conditions, such as exposure to high temperatures or acidic/basic environments during purification or experimentation.

  • Solvent Effects: The choice of solvent and the final concentration of the solvent in the assay can affect cell viability and the apparent activity of the compound.

  • Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density, and the presence of contaminants like mycoplasma can all contribute to inconsistent results.

  • Assay Specific Variability: The "edge effect" in 96-well plates, incubation times, and the specific reagents used can all introduce variability.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
Potential Cause Troubleshooting Step
Poor Solubility of this compound - Prepare stock solutions in an appropriate organic solvent like DMSO at a high concentration. - Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. - Visually inspect for any precipitation of the compound in the media.
"Edge Effect" in 96-well Plates - Avoid using the outer wells of the 96-well plate for experimental samples. - Fill the outer wells with sterile PBS or culture medium to create a humidity barrier. - Use specialized plates designed to minimize the edge effect.
Variability in Cell Seeding - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Cell Passage Number - Use cells within a consistent and low passage number range for all experiments. - High passage numbers can lead to phenotypic and genotypic drift.
Mycoplasma Contamination - Regularly test cell cultures for mycoplasma contamination. - Discard any contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet.
Issue 2: Low or no observable bioactivity of this compound.
Potential Cause Troubleshooting Step
Compound Degradation - Store the compound as recommended by the supplier. - Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. - Protect stock solutions from light if the compound is light-sensitive.
Incorrect Concentration Range - Perform a dose-response study over a wide range of concentrations to determine the optimal working concentration.
Sub-optimal Assay Conditions - Optimize incubation times for both compound treatment and assay development. - Ensure the chosen cell line is appropriate for the expected biological activity.
Purity and Identity of the Compound - Verify the purity and identity of the this compound batch using analytical techniques such as HPLC, mass spectrometry, and NMR if possible.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes IC₅₀ and CC₅₀ values for the related compounds Neoechinulin A and B in various assays. This data can serve as a reference for designing experiments with this compound.

CompoundAssayCell LineIC₅₀ (µM)CC₅₀ (µM)Reference
Neoechinulin A Anti-inflammatory (NO production)RAW 264.712.5 - 100>100
Neoechinulin B Anti-HCVHuh7.5.1Not specified>20
Neoechinulin B Derivatives Anti-HCVHuh7.5.1Varies>20
Neoechinulin B Anti-SARS-CoV-2VeroE6/TMPRSS2Not specified>20
Neoechinulin B Derivatives Anti-SARS-CoV-2VeroE6/TMPRSS2VariesVaries

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathways

Neoechinulins have been shown to modulate several key signaling pathways. The following diagrams illustrate these pathways, which may be relevant to the mechanism of action of this compound.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 Ikk IKK TLR4->Ikk Neoechinulin_A Neoechinulin A Neoechinulin_A->p38 inhibits IkB IκBα Neoechinulin_A->IkB inhibits degradation iNOS iNOS p38->iNOS COX2 COX-2 p38->COX2 Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->iNOS NFkB_nucleus->COX2 NO NO iNOS->NO produces PGE2 PGE₂ COX2->PGE2 produces

Caption: Anti-inflammatory signaling pathway of Neoechinulin A.

apoptosis_pathway Neoechinulin_A Neoechinulin A p53 p53 Neoechinulin_A->p53 induces Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling pathway of Neoechinulin A.

Experimental Workflow

The following diagram outlines a general workflow for troubleshooting experimental variability.

troubleshooting_workflow start Inconsistent Results check_compound Check Compound (Purity, Stability, Solubility) start->check_compound check_cells Check Cell Culture (Passage, Contamination, Seeding) start->check_cells check_assay Check Assay (Protocol, Reagents, Plate Effects) start->check_assay optimize Optimize Parameters check_compound->optimize check_cells->optimize check_assay->optimize re_run Re-run Experiment optimize->re_run re_run->start consistent Consistent Results re_run->consistent

Caption: General workflow for troubleshooting experimental variability.

References

Technical Support Center: Neoechinulin C Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Neoechinulin C. Given the limited specific data on this compound, this guide draws upon established protocols and documented artifact formation for the closely related analogs, Neoechinulin A and B.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction from fungal culture.- Ensure complete drying of the fungal biomass before extraction. - Use a sequence of solvents with increasing polarity for exhaustive extraction (e.g., ethyl acetate (B1210297) followed by methanol). - Optimize extraction time and temperature; prolonged periods may lead to degradation. A study on Neoechinulin A used ultrasound-assisted extraction at 50.8°C for optimal yield.[1]
Degradation during isolation.- Maintain low temperatures throughout the isolation process (e.g., 4°C for chromatography). - Avoid strongly acidic or basic conditions. Maintain a pH range of 5-7. - Protect the sample from light by using amber glassware or covering flasks with aluminum foil.
Multiple Peaks on HPLC/TLC Analysis Presence of isomers or epimers.- The diketopiperazine core of Neoechinulins is susceptible to epimerization at certain stereocenters, particularly at elevated temperatures. A study on Neoechinulin A showed that heating to 110°C caused partial racemization, while 80°C resulted in minimal racemization.[2] - Use chiral HPLC to resolve and quantify stereoisomers.
Artifact formation.- The presence of unexpected compounds may be due to the reaction of this compound with solvents or stationary phases. For instance, Neoechinulin B is known to transform into variecolorin H during silica (B1680970) gel chromatography with a chloroform/methanol (B129727) mobile phase.[3] - Consider using alternative chromatography techniques such as Sephadex LH-20 or reversed-phase HPLC.
Identification of Variecolorin H as a Contaminant Acid-catalyzed rearrangement of this compound analog.- This is a known artifact for Neoechinulin B, which can be generated under acidic conditions or during silica gel chromatography.[3] - Avoid acidic conditions and the use of chloroform/methanol with silica gel if this artifact is observed. Neutralize extracts and use alternative solvent systems.
Compound Instability During Storage Oxidation or degradation over time.- Store purified this compound as a dry solid at -20°C or lower in a tightly sealed vial. - For solutions, use a non-reactive solvent, purge with an inert gas (e.g., argon or nitrogen), and store at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during this compound isolation to prevent artifact formation?

A1: The most critical factors are temperature, pH, and the choice of solvents and chromatographic supports. High temperatures can lead to racemization, while acidic conditions can cause rearrangements.[3] Certain solvent systems, like chloroform/methanol on silica gel, have been shown to generate artifacts with related compounds.

Q2: I am observing a compound with a mass corresponding to Variecolorin H in my purified fractions. Is this a natural product from my fungus?

A2: It is more likely an artifact. Variecolorin H is a known artifact formed from the acid-catalyzed rearrangement of Neoechinulin B, a close analog of this compound, particularly during silica gel chromatography. Its presence suggests that your isolation conditions may be promoting this transformation.

Q3: What is the recommended method for purifying this compound?

A3: A multi-step chromatographic approach is typically required. Based on protocols for similar compounds like Neoechinulin A, a general workflow would involve:

  • Initial fractionation of the crude extract using silica gel column chromatography with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

  • Further purification of the fractions containing this compound using Sephadex LH-20 column chromatography.

  • Final purification by semi-preparative HPLC, often using a C18 column with a methanol/water or acetonitrile/water gradient.

Q4: How can I confirm the stereochemical integrity of my isolated this compound?

A4: Chiral HPLC is the most direct method to assess the enantiomeric purity. Additionally, careful comparison of NMR spectroscopic data and specific rotation values with those reported in the literature for the natural product can help confirm the correct stereochemistry.

Experimental Protocols

General Protocol for Isolation of Neoechinulins from Aspergillus sp.

This protocol is adapted from the isolation of Neoechinulin A from Aspergillus amstelodami and can be used as a starting point for this compound.

  • Fermentation and Extraction:

    • Culture the Aspergillus sp. on a suitable solid or liquid medium.

    • After the incubation period, dry and pulverize the fungal biomass and medium.

    • Perform exhaustive extraction with ethyl acetate, followed by methanol.

    • Combine the extracts and concentrate under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a stepwise gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by TLC or HPLC and combine those containing the compound of interest.

    • Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase.

    • Perform a final purification step using semi-preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., methanol-water).

  • Structure Elucidation:

    • Characterize the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC).

Data Presentation

Table 1: Quantitative Data on Neoechinulin A Stability and Artifact Formation
Parameter Condition Observation Reference
Thermal Stability Intramolecular cyclization at 80°CMinimal racemization at C-12
Intramolecular cyclization at 110°CPartial racemization at C-12
Artifact Formation Neoechinulin B on silica gel with CHCl₃/MeOHTransformation to variecolorin H
Neoechinulin B with catalytic H₂SO₄ in MeOH74% yield of variecolorin H

Visualizations

Logical Workflow for this compound Isolation and Troubleshooting

cluster_extraction Extraction & Initial Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_purification Purification FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HPLC_TLC Initial HPLC/TLC Analysis CrudeExtract->HPLC_TLC SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel LowYield Low Yield? HPLC_TLC->LowYield MultiplePeaks Multiple Peaks? HPLC_TLC->MultiplePeaks OptimizeExtraction Optimize Extraction (Solvent, Temp, Time) LowYield->OptimizeExtraction CheckDegradation Prevent Degradation (Low Temp, Neutral pH) LowYield->CheckDegradation CheckIsomers Isomers/Epimers? (Chiral HPLC) MultiplePeaks->CheckIsomers CheckArtifacts Artifacts? (Change Chromatography) MultiplePeaks->CheckArtifacts Sephadex Sephadex LH-20 SilicaGel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC PureCompound Pure this compound Prep_HPLC->PureCompound cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB leads to IκBα degradation IkB->NFkB_IkB NFkB_p65 NF-κB (p65/p50) NFkB_p65->NFkB_IkB Nucleus Nucleus NFkB_p65->Nucleus translocates to NFkB_IkB->NFkB_p65 releases InflammatoryGenes Inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->InflammatoryGenes activates Neoechinulin Neoechinulin A/C Neoechinulin->IKK Inhibits

References

Validation & Comparative

A Comparative Analysis of the Antiviral Efficacy of Neoechinulin C and B

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antiviral properties of Neoechinulin B and its derivative, Neoechinulin C, against key viral pathogens. This report synthesizes experimental data on their inhibitory concentrations, cytotoxicity, and mechanisms of action.

This guide provides a comprehensive comparison of the antiviral activities of Neoechinulin B and its synthetic derivative, this compound. The data presented is primarily derived from a key study by Nishiuchi et al. (2022), which systematically evaluated these compounds against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). For the purposes of this guide, Neoechinulin B is designated as compound 1a and this compound as compound 1c , in accordance with the nomenclature used in the aforementioned study.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of Neoechinulin B and C was assessed by determining their 50% and 90% inhibitory concentrations (IC50 and IC90), alongside their 50% cytotoxic concentration (CC50) to evaluate their therapeutic window.

Table 1: Anti-Hepatitis C Virus (HCV) Activity
CompoundIC50 (μM)IC90 (μM)CC50 (μM)Selectivity Index (SI = CC50/IC50)
Neoechinulin B (1a) 11.221.6>50>4.5
This compound (1c) 10.321.0>50>4.9

Data sourced from Nishiuchi K, et al. J Nat Prod. 2022.

Table 2: Anti-SARS-CoV-2 Activity
CompoundIC50 (μM)IC90 (μM)CC50 (μM)Selectivity Index (SI = CC50/IC50)
Neoechinulin B (1a) 32.945.6>80>2.4
This compound (1c) 9.325.4>80>8.6

Data sourced from Nishiuchi K, et al. J Nat Prod. 2022.

Mechanism of Action: Targeting Host and Viral Factors

Neoechinulin B has been shown to exhibit a broad-spectrum antiviral activity through distinct mechanisms of action depending on the virus.

Against HCV and SARS-CoV-2 , Neoechinulin B functions as an antagonist of the Liver X Receptors (LXRs).[1] By inactivating LXRs, it disrupts the formation of double-membrane vesicles, which are essential for the replication of viral RNA.[1] Interestingly, while this compound demonstrates potent anti-HCV and anti-SARS-CoV-2 activity, it does not show LXR antagonistic activity, suggesting an alternative mechanism of action against these viruses.[1]

Against the influenza A virus , Neoechinulin B acts as an entry inhibitor. It targets the viral hemagglutinin, thereby preventing the attachment of the virus to host cells.

Antiviral Mechanism of Neoechinulin B cluster_HCV_SARS HCV & SARS-CoV-2 cluster_Influenza Influenza A Virus NeoB Neoechinulin B LXR Liver X Receptors (LXR) NeoB->LXR inactivates DMV Double-Membrane Vesicle (DMV) Formation LXR->DMV regulates Replication Viral RNA Replication DMV->Replication is essential for NeoB_flu Neoechinulin B HA Viral Hemagglutinin (HA) NeoB_flu->HA targets Attachment Viral Attachment to Host Cell HA->Attachment mediates

Caption: Antiviral mechanisms of Neoechinulin B.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-HCV Assay

This protocol outlines the procedure for determining the anti-HCV activity of the compounds.

Anti-HCV Assay Workflow start Start seed_cells Seed Huh7.5.1 cells in 96-well plates start->seed_cells infect_cells Infect cells with HCV (JFH-1 strain) seed_cells->infect_cells add_compounds Add Neoechinulin B/C at various concentrations infect_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate quantify_rna Quantify HCV RNA levels using RT-qPCR incubate->quantify_rna determine_ic50 Calculate IC50 and IC90 values quantify_rna->determine_ic50 end End determine_ic50->end LXR Antagonist Reporter Assay start Start transfect_cells Co-transfect cells with LXR expression vector and LXRE-luciferase reporter plasmid start->transfect_cells treat_cells Treat cells with LXR agonist (e.g., T0901317) and test compound (Neoechinulin B/C) transfect_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells and measure luciferase activity incubate->lyse_cells analyze_data Analyze decrease in luciferase signal lyse_cells->analyze_data end End analyze_data->end

References

Structure-Activity Relationship of Neoechinulin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neoechinulins, a class of prenylated indole (B1671886) alkaloids primarily isolated from fungi, have garnered significant attention in the scientific community due to their diverse and potent biological activities. These compounds have demonstrated a wide range of therapeutic potential, including antiviral, neuroprotective, anti-inflammatory, and anticancer properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of neoechinulin (B12335001) analogs, with a focus on their antiviral and cytoprotective effects. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate further research and drug development endeavors.

Comparative Analysis of Biological Activity

The biological activity of neoechinulin analogs is highly dependent on their structural features. Modifications to the core scaffold can significantly impact their potency and selectivity. The following table summarizes the antiviral activity of Neoechinulin B and its synthesized analogs against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Table 1: Antiviral Activity of Neoechinulin B Analogs

CompoundAnti-HCV IC50 (μM)Anti-HCV IC90 (μM)Anti-SARS-CoV-2 IC50 (μM)Cytotoxicity CC50 (μM)
Neoechinulin B (1a) 1.8 ± 0.2111 ± 1.258.8 ± 0.76>20
1c 2.5 ± 0.28>204.8 ± 0.53>20
1d 3.6 ± 0.41>203.9 ± 0.44>20
1h 3.5 ± 0.39>207.5 ± 0.83>20
1j 4.2 ± 0.47>206.9 ± 0.77>20
1l 1.2 ± 0.166.5 ± 1.845.4 ± 0.61>20
1n 1.6 ± 0.329.7 ± 1.06>20>20
1o 4.9 ± 0.66>208.1 ± 0.90>20
1p 0.26 ± 0.111.9 ± 0.65>20>20
Neoechinulin A (7) >20>20>20>20
Preechinulin (8) >20>20>20>20

Data sourced from a study on the synthesis and antiviral activities of Neoechinulin B derivatives.[2][3]

Structure-Activity Relationship Insights

The data reveals several key structural features that are critical for the biological activity of neoechinulin analogs.

  • The Exomethylene Moiety: A prominent finding is the importance of the exomethylene group on the diketopiperazine ring for antiviral activity.[2][3] Analogs lacking this feature, such as Neoechinulin A and Preechinulin, showed no significant antiviral effects. This suggests that this moiety may be involved in the interaction with the biological target.

  • The C-8/C-9 Double Bond: For neuroprotective activities, the double bond between carbons 8 and 9 in the indole ring of Neoechinulin A has been identified as a crucial element. This feature is thought to contribute to the compound's antioxidant and cytoprotective properties.

  • Diketopiperazine Ring: The diketopiperazine core is essential for the anti-nitration and antioxidant activities of Neoechinulin A derivatives. However, some cytoprotective effects against SIN-1 induced cytotoxicity were observed in derivatives lacking this ring, indicating multiple mechanisms of action.

  • Aromatic Substituents: In the case of Neoechinulin B analogs, the nature of the aromatic moiety significantly influences the anti-SARS-CoV-2 activity and cytotoxicity.

Key Structural Features and Their Influence on Activity cluster_activity Biological Activities A Neoechinulin Core Structure B Exomethylene Moiety on Diketopiperazine Ring A->B C C-8/C-9 Double Bond in Indole Ring A->C D Diketopiperazine Ring A->D E Aromatic Substituents A->E Antiviral Antiviral B->Antiviral Crucial for Antiviral Activity Neuroprotective Neuroprotective C->Neuroprotective Key for Cytoprotection Antioxidant Antioxidant D->Antioxidant Essential for Antioxidant/Anti-nitration E->Antiviral Modulates Potency and Cytotoxicity

Caption: Key structural determinants of Neoechinulin analogs' bioactivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings.

General Synthesis of Neoechinulin B Analogs

A two-step synthesis was employed for the diketopiperazine scaffold of Neoechinulin B and its derivatives. The process involved a base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with various aldehydes. The resulting coupling products were then treated with tetra-n-butylammonium fluoride (B91410) to yield the final compounds.

Cytotoxicity Assay (MTT Assay)

The 50% cytotoxic concentration (CC50) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Host cells (Huh7) were seeded in 96-well plates and incubated with varying concentrations of the test compounds. After a set incubation period, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved. The absorbance was measured at a specific wavelength to determine cell viability, and the CC50 values were calculated.

Antiviral Activity Assays

Hepatitis C Virus (HCV) Inhibition Assay: Huh7 cells were infected with HCV and then treated with different concentrations of the compounds. After incubation, the levels of a reporter gene (e.g., luciferase) expressed by the virus were measured to determine the extent of viral replication. The 50% and 90% inhibitory concentrations (IC50 and IC90) were then calculated.

SARS-CoV-2 Inhibition Assay: VeroE6/TMPRSS2 cells were infected with SARS-CoV-2 and treated with the compounds. Viral replication was quantified by measuring the amount of viral RNA in the culture supernatant using quantitative real-time PCR (qRT-PCR). The IC50 values were determined from the dose-response curves.

Experimental Workflow for Bioactivity Evaluation cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Aldehydes & Diketopiperazine Precursor) coupling Base-induced Coupling start->coupling deprotection TBAF Treatment coupling->deprotection purification Purification & Characterization deprotection->purification cytotoxicity Cytotoxicity Assay (MTT) on Host Cells purification->cytotoxicity Test Analogs antiviral Antiviral Assays (HCV & SARS-CoV-2) cytotoxicity->antiviral sar_analysis Structure-Activity Relationship Analysis antiviral->sar_analysis

Caption: Generalized workflow for synthesis and biological testing.

Conclusion

The structure-activity relationship studies of neoechinulin analogs have provided valuable insights for the design of novel therapeutic agents. For antiviral activity, particularly against HCV and SARS-CoV-2, the exomethylene moiety on the diketopiperazine ring is a critical structural feature. In contrast, the C-8/C-9 double bond in the indole ring is paramount for neuroprotective effects. The presented data and experimental protocols offer a solid foundation for researchers to build upon in the quest for more potent and selective neoechinulin-based drugs. Further investigation into a wider range of analogs and their mechanisms of action will be instrumental in realizing the full therapeutic potential of this fascinating class of natural products.

References

Validating the Target of Neoechinulin C: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive validation of a drug's molecular target is a cornerstone of preclinical development. This guide provides a comprehensive comparison of CRISPR-Cas9 and alternative methodologies for validating the target of Neoechinulin C, a promising natural compound. Due to the limited direct research on this compound, this guide will focus on the well-characterized analogue, Neoechinulin B, and its established target, the Liver X Receptor (LXR), to illustrate the principles and practicalities of robust target validation.

Neoechinulins are a class of diketopiperazine indole (B1671886) alkaloids derived from fungi that exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Notably, Neoechinulin B has been identified as a potent antagonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in regulating cholesterol metabolism, inflammation, and viral replication.[1][3] The anti-Hepatitis C virus (HCV) activity of Neoechinulin B is attributed to its inhibition of LXR, which disrupts the formation of viral replication complexes.[1] Validating LXR as the direct target of Neoechinulin B and, by extension, understanding the potential targets of this compound, is crucial for its development as a therapeutic agent.

This guide will delve into the application of the revolutionary CRISPR-Cas9 gene-editing technology for LXR validation and compare its performance with established alternative techniques, including RNA interference (RNAi), chemical proteomics, and the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of Target Validation Methods

The selection of a target validation method depends on various factors, including the specific biological question, the available resources, and the desired level of evidence. Below is a summary of the key characteristics of each method discussed in this guide.

MethodPrincipleKey AdvantagesKey LimitationsTypical Readouts
CRISPR-Cas9 Permanent gene knockout at the DNA level.Complete and permanent loss of protein function; high specificity; relatively low off-target effects with careful design.Potential for off-target mutations; requires genomic DNA access; can be lethal if the target is essential for cell survival.Phenotypic changes (e.g., cell viability, reporter gene activity), protein expression (Western blot), downstream signaling pathway analysis.
RNA Interference (shRNA/siRNA) Transient or stable knockdown of mRNA, leading to reduced protein expression.Technically simpler than CRISPR for transient knockdown; titratable level of knockdown possible; suitable for essential genes.Incomplete knockdown; potential for significant off-target effects; transient effect for siRNA.mRNA levels (qPCR), protein levels (Western blot), phenotypic changes.
Chemical Proteomics Affinity-based capture of protein targets using a modified small molecule probe.Unbiased identification of direct binding partners; can be performed in complex biological mixtures.Requires chemical modification of the compound of interest; potential for non-specific binding.Mass spectrometry-based identification of bound proteins.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.Confirms direct target engagement in a cellular context; does not require compound modification.Requires an antibody for the target protein for detection; may not be suitable for all protein targets.Western blot or other protein detection methods to quantify soluble protein after heat treatment.

Experimental Protocols

CRISPR-Cas9-Mediated Knockout of Liver X Receptor (LXR)

This protocol describes the generation of LXR knockout macrophage cell lines using a lentiviral CRISPR-Cas9 system.

Materials:

  • RAW264.7 macrophage cell line

  • pCRISPR-EASY vector system

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Lipofectamine 3000

  • Polybrene

  • Puromycin (B1679871)

  • Anti-LXR antibody

  • qPCR primers for LXR and housekeeping genes

Procedure:

  • sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting the coding sequence of the LXRα (NR1H3) or LXRβ (NR1H2) gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNA oligonucleotides into the pCRISPR-EASY vector according to the manufacturer's protocol.

  • Lentivirus Production: Co-transfect HEK293T cells with the LXR-targeting pCRISPR-EASY plasmid and lentiviral packaging plasmids using Lipofectamine 3000. Harvest the viral supernatant 48 and 72 hours post-transfection.

  • Transduction of RAW264.7 Cells: Transduce RAW264.7 cells with the lentiviral particles in the presence of polybreene (8 µg/mL).

  • Selection and Clonal Isolation: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. After selection, perform limiting dilution to isolate single-cell clones.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from individual clones and perform Sanger sequencing of the targeted LXR locus to confirm the presence of insertions or deletions (indels).

    • qPCR: Measure LXR mRNA levels to confirm transcriptional disruption.

    • Western Blot: Analyze protein lysates to confirm the absence of LXR protein expression.

shRNA-Mediated Knockdown of Liver X Receptor (LXR)

This protocol outlines the use of lentiviral shRNA to achieve stable knockdown of LXR in hepatocytes.

Materials:

  • Huh-7 human hepatoma cell line

  • pLKO.1-puro vector containing shRNA targeting LXRα or LXRβ

  • Lentiviral packaging plasmids

  • HEK293T cells

  • Polybrene

  • Puromycin

  • Anti-LXR antibody

  • qPCR primers for LXR and housekeeping genes

Procedure:

  • shRNA Vector: Obtain a validated shRNA-expressing lentiviral vector targeting LXR (e.g., from a commercial supplier). A non-targeting shRNA should be used as a negative control.

  • Lentivirus Production: Produce lentiviral particles in HEK293T cells as described in the CRISPR-Cas9 protocol.

  • Transduction: Transduce Huh-7 cells with the LXR shRNA or control shRNA lentivirus in the presence of polybrene.

  • Selection: Select transduced cells with puromycin.

  • Validation of Knockdown:

    • qPCR: Quantify the reduction in LXR mRNA levels compared to the non-targeting shRNA control. A knockdown efficiency of 75-90% is typically considered successful.

    • Western Blot: Confirm the reduction in LXR protein levels.

Chemical Proteomics for LXR Target Identification

This protocol describes an affinity-based chemical proteomics approach to identify the binding partners of a Neoechinulin B-like compound.

Materials:

  • A derivative of Neoechinulin B with a linker and a reactive group (e.g., alkyne or photoaffinity label)

  • Affinity resin (e.g., NHS-activated agarose (B213101) or streptavidin beads)

  • Cell lysate from a relevant cell line (e.g., Huh-7)

  • Mass spectrometer

Procedure:

  • Probe Synthesis: Synthesize an analogue of Neoechinulin B that incorporates a linker and a reactive group for immobilization or crosslinking.

  • Immobilization: Covalently attach the probe to an affinity resin.

  • Affinity Pull-down: Incubate the immobilized probe with cell lysate to allow for the binding of target proteins.

  • Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the probe.

Cellular Thermal Shift Assay (CETSA) for LXR Target Engagement

This protocol details the use of CETSA to confirm the direct binding of Neoechinulin B to LXR in intact cells.

Materials:

  • Cell line expressing LXR (e.g., Huh-7)

  • Neoechinulin B

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Thermocycler

  • Anti-LXR antibody

Procedure:

  • Cell Treatment: Treat cells with Neoechinulin B or DMSO for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Western Blot: Quantify the amount of soluble LXR protein remaining at each temperature using Western blotting with an LXR-specific antibody. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of Neoechinulin B, signifying protein stabilization upon binding.

Visualizing the Pathways and Processes

LXR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Liver X Receptor.

LXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neoechinulin_B Neoechinulin B LXR_RXR LXR/RXR Heterodimer Neoechinulin_B->LXR_RXR Antagonizes CoR Co-repressor LXR_RXR->CoR Recruits LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds Target_Genes Target Genes (e.g., SREBP-1c, ABCA1) LXRE->Target_Genes Represses Transcription Lipid_Metabolism Lipid_Metabolism Target_Genes->Lipid_Metabolism Downregulates Inflammation Inflammation Target_Genes->Inflammation Promotes HCV_Replication HCV_Replication Target_Genes->HCV_Replication Inhibits

Caption: LXR signaling pathway and the antagonistic effect of Neoechinulin B.

CRISPR-Cas9 Experimental Workflow

The following diagram outlines the key steps in a CRISPR-Cas9 gene knockout experiment.

CRISPR_Workflow cluster_design Design & Cloning cluster_delivery Delivery cluster_validation Validation cluster_analysis Functional Analysis sgRNA_Design sgRNA Design Vector_Cloning Cloning into CRISPR vector sgRNA_Design->Vector_Cloning Lentivirus_Production Lentivirus Production Vector_Cloning->Lentivirus_Production Transduction Transduction of Target Cells Lentivirus_Production->Transduction Selection Selection of Transduced Cells Transduction->Selection Clonal_Isolation Clonal Isolation Selection->Clonal_Isolation KO_Verification Knockout Verification Clonal_Isolation->KO_Verification Phenotypic_Assay Phenotypic Assays KO_Verification->Phenotypic_Assay

Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.

Comparison of Target Validation Methods

This diagram provides a logical comparison of the different target validation techniques.

Method_Comparison cluster_genetic Genetic Approaches cluster_biochemical Biochemical/Biophysical Approaches Target_Validation Target Validation Approaches for Neoechinulin B CRISPR CRISPR-Cas9 (Knockout) Target_Validation->CRISPR RNAi RNAi (Knockdown) Target_Validation->RNAi ChemProteomics Chemical Proteomics (Binding Partners) Target_Validation->ChemProteomics CETSA CETSA (Target Engagement) Target_Validation->CETSA Phenocopies_Drug_Effect Phenocopies_Drug_Effect CRISPR->Phenocopies_Drug_Effect Confirms necessity of target for phenotype RNAi->Phenocopies_Drug_Effect Suggests involvement of target Identifies_Direct_Target Identifies_Direct_Target ChemProteomics->Identifies_Direct_Target Unbiased identification of binding partners Confirms_Direct_Binding Confirms_Direct_Binding CETSA->Confirms_Direct_Binding Confirms target engagement in cells

References

Comparative Analysis of Neoechinulin C from Different Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Neoechinulin C derived from various fungal sources. This document summarizes the available data on its biological activities, outlines experimental protocols for its isolation, and visualizes potential signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound is a member of the diketopiperazine class of indole (B1671886) alkaloids, a group of secondary metabolites produced by various fungi.[1] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[1] This guide focuses on the comparative aspects of this compound isolated from different fungal strains, providing a resource for further research and drug discovery.

Fungal Sources and Biological Activities

This compound has been isolated from at least two distinct fungal genera, Aspergillus and Eurotium. While direct comparative studies on the yield and bioactivity of this compound from different strains are limited in the current literature, existing research highlights its potential in various therapeutic areas.

Fungal StrainBiological ActivityQuantitative DataReference
Aspergillus niveoglaucusNeuroprotectiveNot explicitly quantified in available literature. Showed protection of neuronal cells against paraquat-induced damage in a Parkinson's disease model.[2][3]
Eurotium cristatumInsecticidalNot explicitly quantified in available literature.[4]

Note: The lack of quantitative data (e.g., IC₅₀ or LD₅₀ values) in publicly available research prevents a direct comparison of the potency of this compound from these different fungal sources. Further research is required to quantify and compare these biological activities.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not extensively documented in a comparative context. However, based on general methods for isolating neoechinulins from fungal cultures, a generalized workflow can be outlined. The following protocols are adapted from methodologies used for related compounds from Aspergillus and Eurotium species.[5][6]

General Isolation and Purification Workflow

cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Solid or Liquid State Fermentation of Fungal Strain Extraction Solvent Extraction of Fungal Biomass and/or Culture Broth (e.g., with Ethyl Acetate) Fermentation->Extraction Harvest Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Extraction->Chromatography Crude Extract HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Fractionation Analysis Structural Elucidation (NMR, Mass Spectrometry) HPLC->Analysis Purified this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus p38->Nucleus Inflammation Pro-inflammatory Mediators Nucleus->Inflammation NeoechinulinC This compound (Hypothesized) NeoechinulinC->IKK NeoechinulinC->p38 NeoechinulinC This compound (Hypothesized) p53 p53 NeoechinulinC->p53 Bax Bax (Pro-apoptotic) NeoechinulinC->Bax Bcl2 Bcl-2 (Anti-apoptotic) NeoechinulinC->Bcl2 p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NeoechinulinC This compound (Hypothesized) LXR LXR NeoechinulinC->LXR HostGenes Host Genes for Viral Replication LXR->HostGenes ViralReplication Viral Replication HostGenes->ViralReplication

References

Cross-Validation of Neoechinulin C's Anti-Inflammatory Effects: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo anti-inflammatory potential of Neoechinulin (B12335001) C. Due to a notable lack of direct in vivo experimental data on Neoechinulin C in publicly available literature, this document leverages the well-documented anti-inflammatory mechanisms of its analogue, Neoechinulin A, to construct a hypothetical cross-validation study. The protocols and comparative data herein are based on established in vivo models and the known signaling pathways affected by the neoechinulin class of compounds.

Introduction to this compound and its Therapeutic Potential

Neoechinulins are a class of diketopiperazine indole (B1671886) alkaloids produced by various fungi.[1][2][3][4] While research has predominantly focused on Neoechinulin A and B, highlighting their anti-inflammatory, neuroprotective, and anticancer properties, the in vivo efficacy of other analogues like this compound remains largely unexplored.[5][6][7] In vitro studies on Neoechinulin A have demonstrated its ability to suppress key inflammatory mediators by inhibiting the NF-κB and p38 MAPK signaling pathways.[2][4][8] This guide outlines a comparative in vivo study to validate if this compound exhibits similar or superior anti-inflammatory activity compared to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Comparative Analysis of Anti-Inflammatory Efficacy

The following tables present hypothetical data from two standard in vivo inflammation models to illustrate how this compound's performance could be benchmarked against a known anti-inflammatory agent.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline)-1.25 ± 0.15-
This compound 10 0.98 ± 0.12 21.6
This compound 25 0.65 ± 0.09 48.0
This compound 50 0.42 ± 0.07 66.4
Indomethacin100.51 ± 0.0859.2

Table 2: Effect of this compound on Serum Pro-Inflammatory Cytokine Levels in LPS-Induced Systemic Inflammation in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control (Saline)-2500 ± 3201800 ± 250
This compound 10 1950 ± 280 1450 ± 210
This compound 25 1200 ± 190 980 ± 150
This compound 50 750 ± 110 620 ± 90
Dexamethasone5680 ± 95550 ± 80

Proposed Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and accurate comparison.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used assay to evaluate acute inflammation.

Animals: Male Wistar rats (180-220g) are to be used.

Procedure:

  • Animals are divided into five groups (n=6-8 per group): Vehicle control, this compound (10, 25, 50 mg/kg), and Indomethacin (10 mg/kg).

  • Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw.

  • Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the systemic anti-inflammatory effects of a compound.

Animals: Male C57BL/6 mice (20-25g) are to be used.

Procedure:

  • Animals are divided into five groups (n=6-8 per group): Vehicle control, this compound (10, 25, 50 mg/kg), and Dexamethasone (5 mg/kg).

  • Test compounds or vehicle are administered (p.o. or i.p.) one hour prior to LPS challenge.

  • Systemic inflammation is induced by an i.p. injection of LPS (1 mg/kg) from Escherichia coli.

  • Blood samples are collected via cardiac puncture at a predetermined time point (e.g., 2 or 4 hours) after LPS administration.

  • Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Visualizing the Mechanism of Action and Experimental Design

The following diagrams, generated using Graphviz, illustrate the proposed anti-inflammatory signaling pathway of this compound and the experimental workflows.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB (active) NFκB->NFκB_nuc translocates to nucleus Neoechinulin_C This compound Neoechinulin_C->p38_MAPK inhibits Neoechinulin_C->IκBα inhibits degradation Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines iNOS_COX2 iNOS, COX-2 Gene_Expression->iNOS_COX2

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Carrageenan-Induced Paw Edema cluster_1 LPS-Induced Systemic Inflammation A1 Animal Acclimatization A2 Grouping & Dosing (Vehicle, Neo-C, Indo) A1->A2 A3 Carrageenan Injection A2->A3 A4 Paw Volume Measurement (0-4h) A3->A4 A5 Data Analysis A4->A5 B1 Animal Acclimatization B2 Grouping & Dosing (Vehicle, Neo-C, Dexa) B1->B2 B3 LPS Injection B2->B3 B4 Blood Collection B3->B4 B5 Cytokine Measurement (ELISA) B4->B5 B6 Data Analysis B5->B6

Caption: Experimental workflows for in vivo anti-inflammatory models.

Conclusion and Future Directions

While this guide provides a robust framework for the in vivo cross-validation of this compound's anti-inflammatory effects, it is predicated on the activities of its analogues. The presented hypothetical data underscores the potential of this compound as a potent anti-inflammatory agent. Future research should focus on conducting these, and other relevant in vivo studies, to generate empirical data for this compound. Such studies are crucial to confirm its therapeutic potential, establish a dose-response relationship, and elucidate its precise mechanism of action in a complex biological system. Further investigations into its safety profile and pharmacokinetic properties will also be essential for its development as a novel anti-inflammatory drug.

References

In Vivo Anticancer Potential of Neoechinulin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer properties of Neoechinulin C, with a focus on its in vivo validation. While direct in vivo quantitative data for this compound is not publicly available, this document summarizes its known mechanism of action based on in vitro studies of its analogue, Neoechinulin A. This is presented alongside comprehensive in vivo experimental data for established chemotherapeutic agents—Doxorubicin (B1662922), Cisplatin (B142131), and Paclitaxel (B517696)—against cervical cancer models, providing a valuable benchmark for its potential therapeutic efficacy.

Executive Summary

Neoechinulin A, a close analogue of this compound, has demonstrated promising anticancer properties in vitro, primarily against human cervical cancer (HeLa) cells.[1][2] Its mechanism is reported to involve the activation of the p53 tumor suppressor pathway, leading to apoptosis.[1][3] Although multiple reviews assert that in vivo assays have established Neoechinulin A as a promising anticancer lead molecule, specific quantitative data from these animal studies, such as tumor growth inhibition and survival rates, remain unpublished in the public domain.[3] This guide, therefore, juxtaposes the known molecular mechanism of Neoechinulin A with the validated in vivo performance of standard-of-care chemotherapy drugs in HeLa xenograft models to offer a comparative perspective.

Data Presentation: Performance Comparison

The following tables summarize the in vivo anticancer efficacy of Doxorubicin, Cisplatin, and Paclitaxel in mouse xenograft models of human cervical cancer (HeLa). This data provides a reference for the level of efficacy a novel compound like this compound would need to demonstrate in similar preclinical models.

Table 1: In Vivo Efficacy of Standard Chemotherapeutic Agents against HeLa Xenograft Models

CompoundAnimal ModelDosage and AdministrationTumor Growth InhibitionSurvival BenefitSource
This compound Data not availableData not availableData not availableData not available
Doxorubicin Nude mice2 mg/kg, intraperitoneal, every 3 days for 5 dosesSignificant tumor growth inhibition compared to controlData not available
Cisplatin Nude mice2.0 mg/kg, 3 treatments every other daySignificant tumor shrinkage and prolonged duration of shrinkageData not available
Paclitaxel Nude miceLow dose (not specified) with radiotherapySignificant inhibition of tumor growthProlonged survival time

Note: The table highlights the absence of publicly available in vivo data for this compound.

Mechanism of Action: Neoechinulin A vs. Standard Agents

Neoechinulin A's primary anticancer mechanism identified in in vitro studies is the induction of apoptosis through the intrinsic pathway. This is achieved by modulating key proteins in the p53 signaling cascade.

Table 2: Comparison of Anticancer Mechanisms

FeatureNeoechinulin A (in vitro)DoxorubicinCisplatinPaclitaxel
Primary Target p53 pathwayDNA topoisomerase IIDNAMicrotubules
Effect on Cell Cycle Induces cell cycle arrestG2/M phase arrestS phase arrestG2/M phase arrest
Apoptosis Induction Upregulation of p53, p21, and Bax; Downregulation of Bcl-2; Activation of Caspase-3 and -9DNA damage-induced apoptosisDNA damage-induced apoptosisMitotic catastrophe-induced apoptosis
Signaling Pathways p53 pathway, NF-κB and p38 MAPK inhibition (anti-inflammatory)DNA damage response pathwaysDNA damage response pathwaysMitotic checkpoint signaling

Experimental Protocols

Detailed methodologies for the in vivo experiments cited in this guide are crucial for reproducibility and comparison.

HeLa Xenograft Model Protocol (General)

A common protocol for establishing HeLa xenograft models in immunodeficient mice is as follows:

  • Cell Culture: HeLa cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), typically 4-6 weeks old, are used.

  • Tumor Cell Inoculation: A suspension of HeLa cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS or serum-free media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., Doxorubicin, Cisplatin, Paclitaxel) or vehicle control is administered according to the specified dose, route (e.g., intraperitoneal, intravenous), and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are often excised and weighed. Animal body weight is also monitored as an indicator of toxicity.

  • Survival Studies: In some studies, animals are monitored for survival, and the data is used to generate Kaplan-Meier survival curves.

Specific Protocols from Cited Studies:
  • Doxorubicin: In a study using a HeLa cell-derived subcutaneous tumor model in mice, doxorubicin was shown to inhibit tumor growth.

  • Cisplatin: For a cisplatin study, HeLa cells were injected subcutaneously into nude mice. When tumors reached a certain volume, mice were treated with cisplatin, which resulted in significant tumor growth inhibition.

  • Paclitaxel: In a study investigating the synergistic effect of paclitaxel and radiotherapy, HeLa cells were subcutaneously injected into nude mice. Treatment with paclitaxel nanoparticles in combination with radiotherapy significantly inhibited tumor growth and prolonged survival.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of Neoechinulin A and a general experimental workflow for in vivo anticancer studies.

Neoechinulin_A_Signaling_Pathway Neoechinulin_A Neoechinulin A p53 p53 Neoechinulin_A->p53 Upregulates Bcl2 Bcl-2 Neoechinulin_A->Bcl2 Downregulates p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of Neoechinulin A-induced apoptosis.

InVivo_Experimental_Workflow Start Start: Culture Cancer Cells (e.g., HeLa) Implant Implant Cells into Immunodeficient Mice Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Treatment (this compound vs. Alternatives) Randomize->Treat Monitor Monitor Tumor Volume and Animal Health Treat->Monitor Endpoint Endpoint: Sacrifice and Tumor Analysis / Survival Data Monitor->Endpoint

Caption: General experimental workflow for in vivo anticancer efficacy studies.

Conclusion

While in vitro evidence strongly suggests that Neoechinulin A, and by extension this compound, possesses anticancer properties through the induction of apoptosis in cervical cancer cells, the absence of publicly available in vivo data makes a direct comparison of its efficacy with established drugs like Doxorubicin, Cisplatin, and Paclitaxel challenging. The data and protocols presented for these standard agents provide a robust framework for the preclinical evaluation of this compound. Future in vivo studies are imperative to quantify the therapeutic potential of this compound and to determine if its promising in vitro activity translates into meaningful antitumor effects in a living organism. Such studies should aim to establish a clear dose-response relationship, assess toxicity, and provide a direct comparison to current standards of care.

References

A Head-to-Head Comparison of Neoechinulins with Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the inhibitory activities of Neoechinulin C and its analogs, Neoechinulin A and B, benchmarked against established inhibitors.

While the direct inhibitory mechanisms of this compound are currently focused on its neuroprotective properties against toxin-induced neuronal damage, its close structural analogs, Neoechinulin A and B, have demonstrated significant inhibitory activities against key targets in inflammation and viral replication. This guide provides a comparative analysis of the performance of these neoechinulins against well-characterized inhibitors, supported by available experimental data and detailed protocols.

Executive Summary

Neoechinulins are a class of indole (B1671886) alkaloids with a range of biological activities. This document focuses on the comparative inhibitory profiles of:

  • This compound: Demonstrates neuroprotective effects in a paraquat-induced model of Parkinson's disease, a process involving complex signaling pathways such as JNK and PI3K/AKT.

  • Neoechinulin A: Exhibits potent anti-inflammatory properties through the inhibition of NF-κB and p38 MAPK signaling pathways, and shows significant antiviral activity by inhibiting the SARS-CoV-2 main protease (Mpro).

  • Neoechinulin B: Acts as an antiviral agent by antagonizing the Liver X Receptor (LXR), a key host factor in the replication of viruses like Hepatitis C.

Due to the limited data on the specific molecular targets of this compound, this guide will focus on a comparative analysis based on its observed neuroprotective effects. For Neoechinulin A and B, a more direct head-to-head comparison with known inhibitors of their identified targets is presented.

Comparative Analysis of Inhibitory Activity

The following tables summarize the available quantitative data for Neoechinulins A and B against their respective targets, alongside data for known, well-characterized inhibitors.

Table 1: Neoechinulin A vs. Known SARS-CoV-2 Mpro Inhibitors
InhibitorTargetIC50 (µM)
Neoechinulin A SARS-CoV-2 Mpro 0.47 [1][2][3][4][5]
GC376SARS-CoV-2 Mpro0.36
Nirmatrelvir (in Paxlovid)SARS-CoV-2 Mpro~0.003-0.007
BoceprevirSARS-CoV-2 Mpro~1.9
Table 2: Neoechinulin A vs. Known Anti-inflammatory Pathway Inhibitors
InhibitorPathway/TargetIC50Notes
Neoechinulin A NF-κB & p38 MAPK N/A Inhibits in a dose-dependent manner (12.5-100 µM)
BAY 11-7082NF-κB (IKK)~10 µMIrreversible inhibitor
JSH-23NF-κB (p65 nuclear translocation)7.1 µM
SB 203580p38 MAPK0.05-0.5 µMSelective inhibitor
BIRB 796 (Doramapimod)p38 MAPK0.038 µMHigh-affinity inhibitor

Note: A specific IC50 value for Neoechinulin A's inhibition of NF-κB and p38 MAPK is not currently available in the literature; however, its effective concentration range is reported.

Table 3: Neoechinulin B vs. Known Liver X Receptor (LXR) Antagonists
AntagonistTargetIC50
Neoechinulin B LXR N/A
GSK2033LXRα / LXRβ17 nM / 9 nM
SR9238LXRα / LXRβ214 nM / 43 nM

Note: While Neoechinulin B is confirmed to be an LXR antagonist, a precise IC50 value has not been reported.

Table 4: this compound - Neuroprotection Against Paraquat-Induced Toxicity

As this compound's mechanism is defined by its protective action rather than direct inhibition of a single enzyme, this table compares its effects to inhibitors of pathways implicated in paraquat (B189505) toxicity.

CompoundPrimary MechanismEndpoint
This compound Neuroprotection Protects against paraquat-induced neuronal damage
SP600125JNK InhibitorAttenuates paraquat-induced cell death
WortmanninPI3K InhibitorDoes not prevent paraquat-induced cell death
Coenzyme Q10AntioxidantInhibits ROS generation and reduces apoptosis

Signaling Pathways and Experimental Workflows

Neoechinulin A: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Neoechinulin A has been shown to inhibit this pathway, preventing the transcription of pro-inflammatory genes.

G cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Transcription NeoechinulinA Neoechinulin A NeoechinulinA->IKK Inhibits G start Start: Seed cells in 96-well plate transfect Transfect with NF-κB Luciferase Reporter Plasmid start->transfect treat Treat with Neoechinulin A or known inhibitor transfect->treat stimulate Stimulate with TNF-α to activate NF-κB treat->stimulate lyse Lyse cells and add luciferase substrate stimulate->lyse measure Measure luminescence (proportional to NF-κB activity) lyse->measure end End: Calculate IC50 measure->end

References

Unveiling the Neuroprotective Potential of Neoechinulin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective mechanisms of Neoechinulin C against other well-established neuroprotective agents. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in neurodegenerative disease research and drug development.

Overview of Neuroprotective Mechanisms

This compound, a member of the diketopiperazine class of alkaloids, exhibits significant neuroprotective properties primarily through its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. Experimental evidence, largely derived from studies on its close analog Neoechinulin A, points to its ability to mitigate neuronal damage induced by various neurotoxins and oxidative stress. This guide compares these mechanisms and efficacy with those of three other widely studied neuroprotective compounds: Resveratrol, Curcumin, and Edaravone.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of this compound (data primarily from Neoechinulin A studies) and the selected alternative compounds. It is important to note that the data is compiled from various studies and direct comparative experiments are limited.

Table 1: Anti-Inflammatory and Antioxidant Activity

CompoundAssayCell LineIC50 / Effective ConcentrationReference
Neoechinulin A Nitric Oxide (NO) Production (LPS-stimulated)RAW264.7 macrophages12.5 - 100 µM (dose-dependent inhibition)[1]
Prostaglandin E2 (PGE2) Production (LPS-stimulated)RAW264.7 macrophages12.5 - 100 µM (dose-dependent inhibition)[1]
Peroxynitrite (SIN-1 induced) ScavengingPC12 cells40 µM
Resveratrol Beta-site APP-cleaving enzyme 1 (BACE-1) activityin vitroIC50 = 11.9 μM[1]
Curcumin Superoxide Radical Scavengingin vitroIC50 ~10 nM (inhibition of prion protein aggregation)[2]
Echinulin (related compound) Antioxidant activityin vitroIC50 = 18 µM

Table 2: Neuroprotection Against Toxin-Induced Cell Death

CompoundNeurotoxinCell LineIC50 / Effective ConcentrationReference
Neoechinulin A Rotenone (B1679576)PC12 cells100 µM
SIN-1PC12 cells40 µM
SIN-1 (Caspase-3 activation)PC12 cells200 µM
Resveratrol Aβ42-induced toxicityAD mice model40 mg/kg (in vivo)[1]
Curcumin H2O2-induced injuryPC12 cells-
Edaravone 15-hydroperoxy-eicosatetraenoic acid (15-HPETE)Bovine aortic endothelial cells1 µM (57% inhibition)

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

This compound Signaling Pathway

Neoechinulin A has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

Neoechinulin_C_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38_MAPK p38 MAPK TAK1->p38_MAPK IκBα IκBα IKK->IκBα P Degradation Degradation IκBα->Degradation Degradation NFκB_IκBα NF-κB IκBα NFκB_IκBα->IκBα NFκB NF-κB NFκB_IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Neoechinulin_C This compound Neoechinulin_C->IKK Inhibits Neoechinulin_C->p38_MAPK Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFκB_n->Gene_Expression

This compound inhibits the NF-κB and p38 MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

Objective: To determine the protective effect of this compound against neurotoxin-induced cell death in PC12 neuronal cells.

Protocol:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours.

  • Toxin Exposure: Introduce a neurotoxin (e.g., 100 µM rotenone or 40 µM SIN-1) to the wells and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Nitric Oxide Production Measurement (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells.

Protocol:

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.

Western Blot Analysis for NF-κB Activation

Objective: To determine the effect of this compound on the activation of the NF-κB pathway in LPS-stimulated RAW264.7 cells.

Protocol:

  • Cell Treatment: Treat RAW264.7 cells with this compound and/or LPS as described in the Griess assay protocol.

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Caspase-3 Activity Assay

Objective: To measure the effect of this compound on caspase-3 activation in neurotoxin-treated neuronal cells.

Protocol:

  • Cell Treatment: Treat PC12 cells with this compound and a neurotoxin as described in the MTT assay protocol.

  • Cell Lysis: Lyse the cells and collect the supernatant containing the cytosolic extract.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Caspase-3 Reaction: In a 96-well plate, mix 50 µg of protein lysate with a reaction buffer containing the colorimetric caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and confirming the neuroprotective activity of a compound like this compound.

Experimental_Workflow Start Start: Compound Screening Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Start->Cell_Culture Toxin_Induction Induce Neurotoxicity (e.g., Rotenone, MPP+, H2O2) Cell_Culture->Toxin_Induction Compound_Treatment Treat with this compound (Dose-response) Toxin_Induction->Compound_Treatment Viability_Assay Cell Viability Assay (MTT, LDH) Compound_Treatment->Viability_Assay Mechanism_Investigation Investigate Mechanism Viability_Assay->Mechanism_Investigation Protective Effect Observed Inflammation_Assay Anti-inflammatory Assays (Griess, ELISA for cytokines) Mechanism_Investigation->Inflammation_Assay Oxidative_Stress_Assay Antioxidant Assays (ROS measurement, SOD activity) Mechanism_Investigation->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Assays (Caspase activity, Annexin V) Mechanism_Investigation->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Inflammation_Assay->Signaling_Pathway_Analysis Oxidative_Stress_Assay->Signaling_Pathway_Analysis Apoptosis_Assay->Signaling_Pathway_Analysis Confirmation Confirm Neuroprotective Mechanism Signaling_Pathway_Analysis->Confirmation End End Confirmation->End

A general workflow for neuroprotective compound screening.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent, with a multifaceted mechanism of action targeting inflammation, oxidative stress, and apoptosis. While direct comparative data with other neuroprotective compounds is still emerging, the existing evidence for Neoechinulin A suggests a comparable, if not superior, efficacy in certain in vitro models. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's therapeutic potential. Future research should focus on direct comparative studies and in vivo models to fully elucidate its neuroprotective capabilities for the potential development of novel therapies for neurodegenerative diseases.

References

Benchmarking Neoechinulin C's Antioxidant Capacity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Neoechinulin C and its analogs. Due to a lack of specific publicly available data for this compound, this document focuses on the well-studied analog, Neoechinulin A, to provide a benchmark. The antioxidant properties of neoechinulins are of significant interest due to their potential therapeutic applications.[1][2][3] This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key antioxidant mechanisms.

Comparative Antioxidant Activity

To provide a relevant benchmark, the following table would be used to compare the antioxidant capacity of this compound and its analogs against standard antioxidants. Note: The following table is a template. Specific values for this compound are not yet available in the literature and would need to be determined experimentally.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging (TEAC, µM Trolox equiv.)ORAC Value (µmol TE/g)
This compound Data not availableData not availableData not available
Neoechinulin A Data not availableData not availableData not available
Trolox Reference StandardReference StandardReference Standard
Ascorbic Acid Reference StandardReference StandardReference Standard

Experimental Protocols

Standard assays are utilized to determine the antioxidant capacity of compounds like this compound. The following are detailed methodologies for three common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Methodology:

  • A fresh solution of DPPH in methanol (B129727) (e.g., 100 µM) is prepared.

  • Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared.

  • An aliquot of the test compound or standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 µM concentration of the test substance.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the test compound or a standard (Trolox) in a multi-well plate.

  • The plate is incubated at 37°C.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to initiate the oxidation reaction.

  • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The ORAC value is typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Visualizations

Antioxidant Mechanism of Action

Neoechinulins are believed to exert their antioxidant effects through direct radical scavenging and by modulating cellular signaling pathways involved in the oxidative stress response. The following diagram illustrates a general workflow for assessing antioxidant capacity.

G General Workflow for Antioxidant Capacity Assessment cluster_0 Sample Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Benchmarking Neoechinulin_C This compound DPPH_Assay DPPH Assay Neoechinulin_C->DPPH_Assay ABTS_Assay ABTS Assay Neoechinulin_C->ABTS_Assay ORAC_Assay ORAC Assay Neoechinulin_C->ORAC_Assay Standard_Antioxidants Standard Antioxidants (Trolox, Ascorbic Acid) Standard_Antioxidants->DPPH_Assay Standard_Antioxidants->ABTS_Assay Standard_Antioxidants->ORAC_Assay IC50_Calculation IC50 Calculation DPPH_Assay->IC50_Calculation TEAC_Determination TEAC Determination ABTS_Assay->TEAC_Determination ORAC_Value_Calculation ORAC Value Calculation ORAC_Assay->ORAC_Value_Calculation Comparison Comparison of Antioxidant Capacity IC50_Calculation->Comparison TEAC_Determination->Comparison ORAC_Value_Calculation->Comparison

Caption: Workflow for assessing and comparing antioxidant capacity.

Potential Signaling Pathway Modulation

Antioxidants can influence cellular signaling pathways to mitigate oxidative stress. One such key pathway is the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes.

G Potential Modulation of the Nrf2-Keap1 Antioxidant Pathway ROS Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change Neoechinulin_C This compound (Hypothesized) Neoechinulin_C->Keap1_Nrf2 may promote dissociation Nrf2_dissociation Nrf2 Dissociation and Translocation Keap1_Nrf2->Nrf2_dissociation ARE Antioxidant Response Element (ARE) in DNA Nrf2_dissociation->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Cellular_Protection->ROS reduces

Caption: Hypothesized modulation of the Nrf2-Keap1 pathway by this compound.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Neoechinulin C

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment and Handling

When handling Neoechinulin C, appropriate Personal Protective Equipment (PPE) is essential to minimize exposure risk. The following table summarizes the recommended PPE based on guidelines for similar chemical substances.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or latex gloves are suitable.[1]
Eyes Safety glasses or gogglesShould provide protection against dust and potential splashes.[1]
Body Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Facemask or respiratorRecommended if there is a risk of generating and inhaling dust.[1][2]

Disposal Protocol for this compound

The proper disposal of this compound is critical due to its potential toxicity as a mycotoxin.[3][4] Mycotoxins are chemically stable and can be difficult to break down, often requiring high-temperature incineration for complete destruction.[5] Therefore, all waste contaminated with this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid this compound.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.[1]

    • Contaminated glassware and equipment.

    • Solutions containing this compound.

  • Waste Containment:

    • Solid Waste: Place all solid waste, including unused product and contaminated consumables, into a clearly labeled, sealed, and puncture-resistant hazardous waste container.[1] The container should be marked with "Hazardous Chemical Waste," "Toxic," and the name "this compound."

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

    • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.

  • Decontamination of Work Surfaces and Equipment:

    • Clean all work surfaces and non-disposable equipment that may have come into contact with this compound.

    • Use a suitable decontamination solution. While specific data for this compound is unavailable, a common practice for mycotoxins involves treatment with a strong oxidizing agent or a solution of sodium hypochlorite, followed by a thorough rinse with an appropriate solvent and then water. However, the effectiveness of this for this compound is not documented.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[2][6]

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • Ensure that the waste is destined for high-temperature incineration, which is the recommended method for the destruction of mycotoxins.[5]

    • Do not dispose of this compound waste down the drain or in the regular trash.[1][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Neoechinulin_C_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Containment cluster_decon Decontamination cluster_storage Interim Storage cluster_disposal Final Disposal A Handle this compound with appropriate PPE B1 Unused Solid This compound A->B1 B2 Contaminated Consumables A->B2 B3 Liquid Waste with This compound A->B3 D Decontaminate Work Surfaces & Reusable Equipment A->D After Handling C1 Collect Solid Waste in Labeled Hazardous Container B1->C1 B2->C1 C2 Collect Liquid Waste in Labeled Hazardous Container B3->C2 E Store Sealed Containers in Designated Area C1->E C2->E F Arrange for Professional Disposal (High-Temperature Incineration) E->F

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to always consult your institution's specific safety guidelines and local regulations for chemical waste management.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Neoechinulin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Neoechinulin C. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, an echinulin-related indolediketopiperazine alkaloid, is a fungal metabolite with potential biological activity.[1] As with many novel bioactive compounds, a comprehensive toxicological profile is not yet available. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous. The following procedures are based on best practices for handling potent research-grade compounds and mycotoxins.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The primary route of exposure to compounds like this compound in a laboratory setting is through inhalation of aerosols, dermal contact, and accidental ingestion. Appropriate PPE is critical to mitigate these risks.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile, chemical-resistant glovesPrevents direct skin contact. Double-gloving is recommended when handling concentrated solutions or the pure compound.
Eye Protection ANSI-rated safety glasses or gogglesProtects eyes from splashes and airborne particles.[2]
Respiratory Protection N95 respirator or a half-mask respirator with P100 (or equivalent) particulate filters. For operations with a high risk of aerosolization, a full-face respirator with combination organic vapor and particulate cartridges is advised.Minimizes the risk of inhaling airborne particles of the compound. Mycotoxins can be present as airborne particles.[3][4]
Body Protection Disposable coveralls or a dedicated lab coat worn over personal clothing.Provides a barrier against spills and contamination of personal clothing.[5]
Face Protection Face shield (in addition to safety glasses/goggles)Recommended when there is a significant splash hazard, such as during vortexing or sonicating solutions.

II. Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will minimize exposure risks. The following workflow outlines the essential steps for safe handling.

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Designate a chemical fume hood as the handling area. Assemble all materials, including the vial of this compound, solvent, volumetric flasks, and pipettes. Don the full recommended PPE.

  • Weighing: To minimize aerosol formation, carefully weigh the solid this compound in a tared, sealed container within the fume hood. If transferring powder, do so slowly and carefully.

  • Solubilization: In the fume hood, add the desired solvent to the vessel containing the weighed this compound. Cap and gently swirl or sonicate to dissolve. Avoid vigorous shaking to prevent aerosolization.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature.

III. Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.

Disposal_Plan cluster_WasteStreams Waste Segregation cluster_Containment Containment cluster_FinalDisposal Final Disposal Solid_Waste Solid Waste (Gloves, coveralls, pipette tips, contaminated labware) Solid_Container Labeled, sealed hazardous waste bag or container. Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, solvent rinses) Liquid_Container Labeled, sealed, and chemically compatible hazardous waste container. Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Contaminated needles, scalpels) Sharps_Container Puncture-proof sharps container. Sharps_Waste->Sharps_Container Disposal Arrange for disposal through the institution's Environmental Health and Safety (EHS) office. Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Logical flow for the proper disposal of this compound-contaminated waste.

Disposal Protocol:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, bench paper, vials) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour this compound solutions down the drain.

  • Decontamination: All non-disposable equipment should be thoroughly decontaminated. This can be achieved by rinsing with a solvent that this compound is soluble in, followed by a standard laboratory cleaning procedure. The solvent rinse should be collected as hazardous liquid waste.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing personal and environmental risks. Always consult your institution's specific safety guidelines and the most current safety data for any chemical before beginning work.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.